molecular formula C7H15NO B8189946 (3R,4R)-4-Methoxy-3-methyl-piperidine

(3R,4R)-4-Methoxy-3-methyl-piperidine

Cat. No.: B8189946
M. Wt: 129.20 g/mol
InChI Key: IANZRNIJJWLDGA-RNFRBKRXSA-N
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Description

(3R,4R)-4-Methoxy-3-methyl-piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are a fundamental scaffold found in a vast array of bioactive molecules and approved therapeutics, serving as key structural components in various pharmaceuticals . This specific stereoisomer, with its defined (3R,4R) configuration and methoxy substituent, is valued as a versatile building block for the synthesis of more complex molecules. Researchers utilize such chiral piperidines in the development of potential enzyme inhibitors, receptor modulators, and other biologically active compounds . The stereochemistry of the piperidine core is often critical for its biological activity and binding affinity to molecular targets . As a high-purity intermediate, (3R,4R)-4-Methoxy-3-methyl-piperidine enables the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3R,4R)-4-methoxy-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANZRNIJJWLDGA-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architecting Asymmetry: Advanced Synthetic Paradigms for Chiral 3,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-disubstituted piperidine scaffold is a privileged structural motif embedded in numerous pharmacologically active compounds, including the blockbuster selective serotonin reuptake inhibitor (SSRI) 1 and the ovarian cancer therapeutic Niraparib[1]. Constructing this architecture with high enantio- and diastereoselectivity remains a formidable challenge due to the conformational flexibility of the piperidine ring and the tendency for epimerization at the C3 position.

This technical guide critically evaluates three state-of-the-art synthetic paradigms—chemo-enzymatic dearomatization, iminium-activated organocatalysis, and chiral ligand-mediated lithiation—detailing the mechanistic causality and providing self-validating protocols for bench execution.

Paradigm I: Chemo-Enzymatic Dearomatization of Activated Pyridines

Historically, accessing chiral piperidines required transition-metal-catalyzed hydrogenation, which often suffers from harsh conditions, sensitivity to moisture, and reliance on expensive, proprietary chiral ligands[2]. A highly sustainable, ambient-condition alternative is the 2[2].

Mechanistic Causality & Stereocontrol: This approach utilizes a one-pot amine oxidase/ene imine reductase (EneIRED) cascade[2]. The chemical reduction of activated pyridines with NaBH₄ yields N-alkyl tetrahydropyridines (THPs). The causality of the subsequent stereocontrol relies entirely on the enzymatic active site topology. The enzyme 6-hydroxy-D-nicotine oxidase (6-HDNO) selectively oxidizes the THP to a highly reactive chiral iminium ion. To prevent non-selective degradation, this intermediate is immediately intercepted by the EneIRED enzyme. The EneIRED performs a conjugate reduction followed by an iminium reduction. The spatial constraints of the EneIRED active site dictate the facial delivery of the hydride, locking in the cis or trans relative stereochemistry at C3 and C4 while achieving >99% enantiomeric excess (ee)[2].

G A Activated Pyridine B Tetrahydropyridine (THP) A->B NaBH4 (Chemical) C Chiral Iminium Ion B->C 6-HDNO (Oxidation) D 3,4-Disubstituted Piperidine C->D EneIRED (Reduction)

Chemo-enzymatic cascade for the synthesis of chiral piperidines.

Paradigm II: Iminium-Activated Organocatalysis

Organocatalysis offers a metal-free, highly scalable route to the 3,4-disubstituted piperidine core, heavily utilized in the3[3].

Mechanistic Causality & Stereocontrol: Using a chiral secondary amine catalyst, such as a4, an α,β-unsaturated aldehyde is converted into an electrophilic iminium ion[4]. The critical design element here is the bulky silyl ether group, which sterically shields one enantioface of the iminium intermediate[4]. When a nucleophile (e.g., a malonate derivative) attacks the β-carbon (which will become C4 of the piperidine), it is forced to approach from the unshielded face, establishing the first stereocenter with exquisite precision. Subsequent hydrolysis and intramolecular reductive amination trap the intermediate, forming the piperidine ring and establishing the C3 stereocenter under thermodynamic control (heavily favoring the trans isomer)[3].

G A α,β-Unsaturated Aldehyde B Iminium Intermediate A->B + Chiral Amine C Enamine Intermediate B->C + Malonate D Michael Adduct C->D Hydrolysis D->A Catalyst Recycle E Chiral Piperidine D->E Reductive Amination

Organocatalytic iminium-activation cycle for 3,4-piperidine synthesis.

Paradigm III: Sparteine-Mediated Chiral Lithiation

For highly functionalized piperidines, direct asymmetric carbon-carbon bond formation via organolithium chemistry provides unparalleled regiocontrol[5].

Mechanistic Causality & Stereocontrol: This methodology leverages 6, a chiral diamine ligand that coordinates to lithium[6]. When an N-Boc-allylic amine is treated with sec-butyllithium in the presence of (-)-sparteine, the chiral environment induces a stereoselective deprotonation adjacent to the nitrogen. The resulting organolithium intermediate is configurationally stable at low temperatures (-78 °C)[5]. Upon the addition of a nitroalkene, the conjugate addition proceeds through a highly ordered transition state. The steric bulk of the N-Boc group and the sparteine ligand forces the nitroalkene to adopt a specific trajectory, yielding highly enantioenriched enecarbamates that are easily cyclized into 3,4-disubstituted piperidines[5][6].

Quantitative Comparative Analysis

MethodologyKey Reagents / CatalystsTypical YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Primary Advantage
Chemo-Enzymatic 6-HDNO, EneIRED50–90%>99%>96:4 (cis or trans)High sustainability, ambient conditions[2]
Organocatalytic Diphenylprolinol silyl ether70–85%90–98%>90:10 (trans favored)Metal-free, highly scalable[3][4]
Chiral Lithiation (-)-Sparteine, s-BuLi60–80%85–95%>95:5Unparalleled regiocontrol[5][6]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints before proceeding to subsequent steps.

Protocol A: Chemo-Enzymatic Synthesis of 3,4-Disubstituted Piperidines
  • Chemical Reduction: Dissolve the activated pyridine (1.0 mmol) in MeOH (10 mL). Slowly add NaBH₄ (3.0 mmol) at 0 °C. Stir for 2 hours at room temperature.

  • Validation Checkpoint 1 (TLC/NMR): Quench an aliquot with H₂O, extract with EtOAc. Confirm the disappearance of aromatic pyridine protons (~8.5 ppm) and the appearance of alkene protons (~5.8 ppm) via ¹H NMR to validate THP formation. Do not proceed until >95% conversion is achieved.

  • Biocatalytic Cascade: Evaporate MeOH and resuspend the THP in 100 mM phosphate buffer (pH 7.5). Add 6-HDNO (2 mg/mL), EneIRED (5 mg/mL), NADP⁺ (1 mM), glucose (50 mM), and glucose dehydrogenase (GDH, 1 mg/mL) for cofactor recycling.

  • Incubation: Shake the reaction mixture at 30 °C and 250 rpm for 24–48 hours.

  • Validation Checkpoint 2 (Chiral HPLC): Extract a 100 µL aliquot with MTBE. Analyze via Chiral HPLC (e.g., Chiralpak IG column). The presence of a single major peak confirms successful cascade turnover and enantioselection.

Protocol B: Organocatalytic Michael Addition (Formal Paroxetine Synthesis)
  • Iminium Activation: In a dry Schlenk flask under N₂, dissolve the α,β-unsaturated aldehyde (1.0 mmol) and the chiral diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL) at 0 °C.

  • Validation Checkpoint 1 (Colorimetric/NMR): The solution should turn a distinct yellow/orange, indicating the formation of the iminium ion intermediate. An aliquot analyzed by ¹H NMR should show a downfield shift of the alkene protons.

  • Nucleophilic Addition: Slowly add the malonate derivative (1.2 mmol) dropwise over 10 minutes. Stir the reaction at 0 °C for 16 hours.

  • Validation Checkpoint 2 (Chiral SFC): Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂. Run Supercritical Fluid Chromatography (SFC) on the crude mixture. The disappearance of the starting aldehyde and an ee >90% for the Michael adduct validates the stereocontrol of the catalyst before proceeding to the reductive amination cyclization step.

References

  • Asymmetric Carbon−Carbon Bond Formations in Conjugate Additions of Lithiated N-Boc Allylic and Benzylic Amines to Nitroalkenes: Enantioselective Synthesis of Substituted Piperidines, Pyrrolidines, and Pyrimidinones. Journal of the American Chemical Society (2002).6

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society (2022).2

  • Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine. ResearchGate / Tetrahedron: Asymmetry (2008).1

  • Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis. DOKUMEN.PUB (2013).4

  • Organocatalytic Conjugate Addition of Malonates to α,β‐Unsaturated Aldehydes: Asymmetric Formal Synthesis of (−)‐Paroxetine, Chiral Lactams, and Lactones. Angewandte Chemie (2006).3

Sources

Comprehensive Spectroscopic Characterization of 4-Methoxy-3-Methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-3-methylpiperidine (CAS: 373604-48-9) is a highly versatile, stereochemically complex heterocyclic building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including KRAS mutant inhibitors[1] and EGFR inhibitors[2]. Due to the presence of two contiguous stereocenters at the C3 and C4 positions, rigorous spectroscopic characterization is mandatory to confirm both regiochemistry and relative stereochemistry. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this compound, grounded in self-validating experimental workflows.

Structural & Stereochemical Causality in Spectroscopy

The piperidine ring predominantly adopts a chair conformation in solution. The relative stereochemistry (cis vs. trans) dictates the axial or equatorial positioning of the C3-methyl and C4-methoxy groups, which fundamentally alters the spectroscopic output—particularly in 1 H NMR.

  • Trans Isomers ((3R,4R) or (3S,4S)): Both substituents can adopt equatorial positions to minimize steric strain, forcing the protons at C3 and C4 into axial positions. The causality of this anti-periplanar arrangement (dihedral angle 180°) is a large vicinal coupling constant ( 3JH3−H4​≈ 9–11 Hz)[3].

  • Cis Isomers ((3R,4S) or (3S,4R)): One substituent must be axial. If H3 is axial and H4 is equatorial, the gauche interaction (dihedral angle 60°) causes a significantly smaller coupling constant ( 3JH3−H4​≈ 3–5 Hz).

Understanding this geometric causality is critical; it drives the experimental choice to rely heavily on 1D 1 H NMR J -coupling analysis and 2D NOESY cross-peaks for stereochemical validation during drug development[4].

Quantitative Spectroscopic Data Profiles

The following tables synthesize the definitive spectroscopic signatures for the free amine form of 4-methoxy-3-methylpiperidine.

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl 3​ )
PositionGroup 1 H Chemical Shift (ppm)Multiplicity & Coupling 13 C Chemical Shift (ppm)
N1 -NH1.50 – 2.00Broad singlet (exchanges with D 2​ O)N/A
C2 -CH 2​ -2.50 – 3.10Multiplet51.0
C3 -CH-1.60 – 1.90Multiplet36.0
C4 -CH-O-2.90 – 3.20Multiplet (td or dt)79.5
C5 -CH 2​ -1.40 – 1.80Multiplet30.5
C6 -CH 2​ -2.50 – 3.10Multiplet45.5
C3-CH 3​ Methyl0.95Doublet, J = 6.8 Hz13.5
C4-OCH 3​ Methoxy3.35Singlet56.0
Table 2: Key Infrared (IR) Vibrational Modes (ATR-FTIR)
Wavenumber (cm −1 )Vibrational ModeIntensityStructural Causality
3320 N-H StretchMedium, BroadConfirms the presence of the secondary amine in the piperidine ring.
2950, 2870 C-H Stretch (sp 3 )StrongAliphatic C-H stretching from the ring, methyl, and methoxy groups.
1450 -CH 2​
  • Scissoring
MediumBending modes of the piperidine ring methylenes.
1110 C-O-C StretchStrongAsymmetric stretching of the aliphatic ether (methoxy group).
Table 3: Mass Spectrometry (EI, 70 eV) Fragmentation
m/z RatioIon TypeRelative AbundanceFragmentation Mechanism
129 [M] + MediumMolecular ion (Exact mass: 129.115)[5].
114 [M - CH 3​ ] + High α -cleavage resulting in the loss of the C3 methyl radical.
98 [M - OCH 3​ ] + Base Peak (100%)Inductive cleavage losing the methoxy radical, stabilized by the ring.
70 [C 4​ H 8​ N] + MediumPiperidine ring opening and subsequent fragmentation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical technique must operate as a self-validating system. The following step-by-step methodologies embed causality and internal quality controls into the workflow.

Protocol A: High-Resolution NMR Acquisition

Causality: 1 H and 13 C NMR are highly sensitive to magnetic field inhomogeneities. To resolve the fine multiplet splitting required to differentiate cis/trans diastereomers, the magnetic field (B 0​ ) must be perfectly shimmed.

  • Sample Preparation: Dissolve 15 mg of 4-methoxy-3-methylpiperidine in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • System Validation (Shimming): Insert the sample and execute automated 3D gradient shimming. Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol may only proceed if the FWHM is 1.0 Hz.

  • Acquisition:

    • Acquire a 1D 1 H spectrum (16 scans, 400 MHz).

    • Acquire a 1D 13 C spectrum (1024 scans, 100 MHz) with proton decoupling.

    • Acquire 2D COSY and HSQC to map spin systems and C-H connectivity.

  • Data Calibration: Calibrate the spectrum using the residual CHCl 3​ solvent peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).

NMR_Workflow Start Sample Prep (CDCl3 + TMS) Valid Self-Validation: TMS FWHM < 1.0 Hz Start->Valid NMR1D 1D 1H & 13C NMR (Chemical Shifts) Valid->NMR1D Pass COSY 2D COSY (Spin Systems) NMR1D->COSY HSQC 2D HSQC/HMBC (C-H Connectivity) COSY->HSQC NOESY 2D NOESY (Relative Stereochemistry) HSQC->NOESY

Figure 1: Self-validating 2D NMR workflow for structural elucidation.

Protocol B: LC-MS (ESI+) Analysis

Causality: Electrospray Ionization (ESI) is a soft ionization technique. The addition of formic acid forces the protonation of the secondary amine, ensuring a robust [M+H] + signal at m/z 130.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • System Validation (Calibration & Carryover):

    • Infuse a sodium formate calibration solution. Validation Check: Mass accuracy must be < 5 ppm error.

    • Inject a blank (solvent only). Validation Check: The baseline must show no peak at m/z 130 (rules out carryover).

  • Acquisition: Inject 2 µL of the sample. Run a 5-minute gradient from 5% to 95% Acetonitrile. Extract the chromatogram for m/z 130.

MS_Frag M_plus Molecular Ion [M]+ m/z 129 Alpha Alpha-Cleavage (Loss of CH3) M_plus->Alpha Inductive Inductive Cleavage (Loss of OCH3) M_plus->Inductive Frag1 m/z 114 [M - CH3]+ Alpha->Frag1 Frag2 m/z 98 [M - OCH3]+ Inductive->Frag2 Frag3 m/z 70 Piperidine Core Frag2->Frag3 Ring Opening

Figure 2: Primary mass spectrometry fragmentation pathways (EI-MS).

Protocol C: ATR-FTIR Analysis

Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of neat samples without the need for KBr pellet pressing, preventing moisture contamination that could obscure the critical N-H stretch region (3300 cm −1 ).

  • System Validation (Background): Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans). Validation Check: The baseline must sit at 100% transmittance ( ± 1%) in non-absorbing regions.

  • Sample Application: Place 2 mg of the neat sample directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 . Apply an atmospheric suppression algorithm to remove ambient CO 2​ and H 2​ O interference.

Sources

Methodological & Application

Application Note: Stereocontrolled Asymmetric Synthesis of (3R,4R)-4-Methoxy-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Chiral 3,4-disubstituted piperidines are privileged scaffolds in modern drug discovery, frequently serving as core structural motifs in targeted therapeutics such as KRAS inhibitors, C5a receptor modulators[1], and GPR40 modulators for metabolic diseases[2]. The specific target, (3R,4R)-4-methoxy-3-methylpiperidine , presents a distinct synthetic challenge due to its contiguous stereocenters and trans-diequatorial conformation.

While alternative methods such as aldolase-catalyzed asymmetric assembly[3] or chiral pool derivatization exist, this application note details a highly scalable, transition-metal-catalyzed approach. By leveraging a Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) followed by a stereospecific Mitsunobu inversion , we bypass the need for pre-resolved starting materials. This self-validating protocol ensures high enantio- and diastereocontrol, providing drug development professionals with a robust pathway to this critical intermediate[4].

Retrosynthetic Framework & Workflow

The synthesis is initiated from the commercially available and cost-effective 1-benzyl-3-methylpiperidin-4-one. The logical flow relies on setting the C3 stereocenter under thermodynamic control while kinetically setting the C4 stereocenter, followed by inversion to achieve the thermodynamically stable trans configuration.

SynthesisPathway A 1-Benzyl-3-methyl piperidin-4-one B (3R,4S)-1-Benzyl-3-methyl piperidin-4-ol (cis-isomer) A->B DKR-ATH RuCl(p-cymene)[(R,R)-TsDPEN] C (3R,4R)-1-Benzyl-3-methyl piperidin-4-ol (trans-isomer) B->C 1. Mitsunobu (PNBA) 2. Hydrolysis D (3R,4R)-1-Benzyl-4-methoxy -3-methylpiperidine C->D NaH, MeI THF E (3R,4R)-4-Methoxy -3-methylpiperidine (Target) D->E H2, Pd/C MeOH

Figure 1: Stereocontrolled synthetic workflow for (3R,4R)-4-methoxy-3-methylpiperidine.

Mechanistic Execution & Validated Protocols

Step 1: DKR-ATH to (3R,4S)-1-Benzyl-3-methylpiperidin-4-ol

Causality & Insight: The starting ketone possesses an acidic alpha-proton at C3, allowing rapid epimerization in the presence of a mild base (triethylamine). The chiral ruthenium catalyst, RuCl(p-cymene)[(R,R)-TsDPEN], selectively reduces the (3R)-enantiomer of the ketone from the less sterically hindered face. Because the epimerization is faster than the reduction, the entire racemic mixture is funneled into the cis-(3R,4S)-alcohol[4]. In this cis conformation, the C3-methyl is equatorial and the C4-hydroxyl is axial.

Protocol:

  • Setup: In a rigorously degassed flask, dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Catalysis: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq, 0.5 mol%) followed by a pre-mixed azeotrope of formic acid/triethylamine (5:2 molar ratio, 3.0 eq).

  • Reaction: Stir at 30 °C for 24 hours under an argon atmosphere.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting mass ( m/z 204) is fully converted to the product mass ( m/z 206).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. The crude product is carried forward, as the cis diastereomer is formed in >95:5 dr.

Step 2: Mitsunobu Inversion to (3R,4R)-1-Benzyl-3-methylpiperidin-4-ol

Causality & Insight: The target molecule requires a trans-(3R,4R) configuration. The axial C4-OH of the cis intermediate is activated by triphenylphosphine and DIAD, forming a phosphonium intermediate. Attack by p-nitrobenzoic acid (PNBA) proceeds via a clean SN​2 mechanism, inverting the C4 center to the equatorial position. The resulting trans-diequatorial p-nitrobenzoate ester is highly crystalline, which acts as a self-purifying system: recrystallization upgrades the optical purity to >99% ee before hydrolysis.

Protocol:

  • Esterification: Dissolve the (3R,4S)-alcohol (1.0 eq) and PPh3​ (1.5 eq) in anhydrous THF at 0 °C. Add PNBA (1.5 eq).

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Allow to warm to room temperature and stir for 12 hours.

  • IPC: TLC (Hexanes/EtOAc 3:1) validates the disappearance of the alcohol ( Rf​ 0.2) and appearance of the ester ( Rf​ 0.6).

  • Hydrolysis: Concentrate the mixture, filter through a silica plug to remove phosphine oxide, and dissolve the crude ester in Methanol. Add K2​CO3​ (2.0 eq) and stir for 4 hours at room temperature.

  • Isolation: Concentrate, partition between water and EtOAc, and extract. The resulting (3R,4R)-alcohol is isolated as a solid.

Step 3: O-Methylation

Causality & Insight: With the trans-diequatorial conformation locked, the C4-hydroxyl is highly accessible. A standard Williamson ether synthesis utilizing sodium hydride and methyl iodide efficiently alkylates the oxygen without risking epimerization at the C3 position.

Protocol:

  • Deprotonation: Dissolve the (3R,4R)-alcohol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until H2​ evolution ceases.

  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • IPC: LC-MS confirms the mass shift from m/z 206 to m/z 220.

  • Workup: Quench carefully with ice water. Extract with EtOAc, wash with brine, dry, and concentrate to yield (3R,4R)-1-benzyl-4-methoxy-3-methylpiperidine.

Step 4: Global Deprotection

Causality & Insight: The benzyl group, having protected the secondary amine through basic, reductive, and alkylating conditions, is now cleanly removed via palladium-catalyzed hydrogenolysis. The mild conditions ensure the methyl ether remains intact[1].

Protocol:

  • Hydrogenolysis: Dissolve the benzylated intermediate in Methanol (0.1 M). Add 10% Pd/C (10% w/w).

  • Reaction: Evacuate the flask and backfill with H2​ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • IPC: NMR or LC-MS validates the complete disappearance of the aromatic benzyl protons (7.2–7.4 ppm).

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to yield the final product, (3R,4R)-4-methoxy-3-methylpiperidine, as a pale oil (or hydrochloride salt if treated with HCl in dioxane).

Quantitative Profiling & Analytical Data

The following table summarizes the expected yield, stereochemical purity, and self-validating analytical markers for each stage of the workflow. Note the diagnostic shift in the C4-proton NMR signal: an equatorial proton (cis-isomer) appears as a narrow multiplet downfield, whereas an axial proton (trans-isomer) appears as a wide triplet upfield due to large axial-axial coupling constants.

StepIntermediate / ProductYield (%)dr (cis:trans)ee (%)Key Analytical Feature (Self-Validation)
1 (3R,4S)-1-Benzyl-3-methylpiperidin-4-ol88%>95:5>98% 1 H NMR: C4-H (equatorial) multiplet at ~3.8 ppm
2 (3R,4R)-1-Benzyl-3-methylpiperidin-4-ol76%<1:99>99% 1 H NMR: C4-H (axial) triplet at ~3.1 ppm ( J≈9.5 Hz)
3 (3R,4R)-1-Benzyl-4-methoxy-3-methylpiperidine92%N/A>99% 1 H NMR: OCH3​ sharp singlet at 3.35 ppm
4 (3R,4R)-4-Methoxy-3-methylpiperidine 95%N/A>99%LC-MS: [M+H]+ m/z 130.1; absence of aromatic signals

References

  • US Patent 8,846,656 B2.Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators.
  • WO2015171722A1.Pyrrolidine GPR40 modulators for the treatment of diseases such as diabetes.
  • Roldán, R., et al. (2019). Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. Advanced Synthesis & Catalysis, 361(11). Wiley Online Library.[Link]

  • WO2013010453A1.Chemokine receptor antagonists.

Sources

Application Note: Strategic Utilization of (3R,4R)-4-Methoxy-3-methylpiperidine in Targeted Oncology and Immunology Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary structure-based drug design (SBDD), the incorporation of conformationally restricted, chiral aliphatic heterocycles is a proven strategy to enhance target affinity, improve pharmacokinetic (PK) properties, and secure intellectual property. (3R,4R)-4-Methoxy-3-methylpiperidine (CAS No. 1421253-13-5) has emerged as a highly privileged building block[1]. By installing precise steric bulk and a vectored hydrogen-bond acceptor, this moiety restricts the piperidine ring's conformational flipping, allowing for optimal engagement with shallow, complex protein surfaces.

This application note details the mechanistic rationale, quantitative property enhancements, and validated synthetic protocols for integrating (3R,4R)-4-Methoxy-3-methylpiperidine into drug scaffolds, with a specific focus on "undruggable" oncology targets like mutant KRAS[2] and immunology targets such as the C5a receptor[3].

Mechanistic Rationale & Structural Causality

The decision to utilize (3R,4R)-4-Methoxy-3-methylpiperidine over a standard unsubstituted piperidine or a simple 4-methoxypiperidine is driven by strict structure-activity relationship (SAR) causality:

  • Conformational Locking via the 3-Methyl Group: Unsubstituted piperidines rapidly interconvert between chair conformations, resulting in an entropic penalty upon binding. The addition of the 3-methyl group introduces 1,3-diaxial interactions that energetically favor a single chair conformation. This "locks" the molecule, pre-organizing it for receptor binding and reducing the entropic cost.

  • Vectoring the 4-Methoxy Group: The trans relationship defined by the (3R,4R) stereocenters ensures that the methoxy group is projected equatorially. In the context of KRAS inhibitors, this precise vectoring allows the oxygen atom to act as a hydrogen-bond acceptor with solvent molecules or specific backbone amides in the cryptic Switch II pocket, without sterically clashing with the protein surface[4].

  • Metabolic Stability & Lipophilicity: Replacing a hydroxyl group with a methoxy group increases the compound's lipophilicity (LogP), enhancing cellular permeability[5]. Furthermore, steric shielding by the adjacent 3-methyl group protects the 4-position from rapid cytochrome P450-mediated oxidative metabolism.

Application in Mutant KRAS Inhibitors

Mutations in the KRAS oncogene (e.g., G12C, G12D, G12V) are primary drivers in pancreatic, colorectal, and non-small cell lung cancers[5]. Historically deemed "undruggable" due to its smooth surface and picomolar affinity for GTP, KRAS is now targeted via the allosteric Switch II pocket[2]. The (3R,4R)-4-Methoxy-3-methylpiperidine moiety is frequently grafted onto quinazoline or pyrido-pyrimidine cores to perfectly occupy the surface grooves of the Switch II pocket, disrupting the KRAS-RAF interaction[4].

Application in C5a Receptor Modulators

In immunology, this chiral amine is utilized in the synthesis of tetrahydropyrido-pyrimidine derivatives acting as C5a receptor modulators[3]. The specific stereochemistry dictates the orientation of the basic amine core within the transmembrane helical bundle of the GPCR, driving antagonist efficacy.

Pathway & Workflow Visualizations

Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS Mutant KRAS (G12C/D) Target Protein RTK->KRAS Activation RAF RAF Kinase KRAS->RAF GTP-bound MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Tumor Tumor Cell Proliferation ERK->Tumor Gene Transcription Inhibitor Inhibitor featuring (3R,4R)-4-Methoxy-3-methylpiperidine Inhibitor->KRAS Allosteric Inhibition (Switch II Pocket)

Figure 1: KRAS signaling cascade and allosteric intervention by targeted inhibitors.

Workflow Start Aryl Halide Scaffold Coupling SNAr / Buchwald-Hartwig Coupling Start->Coupling Amine (3R,4R)-4-Methoxy- 3-methylpiperidine Amine->Coupling QC1 LC-MS QC (>95% Conversion) Coupling->QC1 Purification Prep-HPLC Purification QC1->Purification Pass Assay KRAS Binding Assay (SPR / TR-FRET) Purification->Assay

Figure 2: Synthetic workflow for integrating the chiral piperidine into drug scaffolds.

Quantitative Data Presentation

The table below illustrates the typical physicochemical shifts observed when optimizing a lead compound by replacing a standard piperidine with the (3R,4R)-4-Methoxy-3-methylpiperidine motif.

Substituent on Core ScaffoldCalculated LogP (cLogP)TPSA (Ų)Conformational Penalty (ΔS)Typical KRAS G12D IC50 Shift
Unsubstituted Piperidine2.103.24High (Rapid flipping)Baseline (e.g., 500 nM)
4-Methoxypiperidine2.4512.47Moderate2x Improvement (250 nM)
(3R,4R)-4-Methoxy-3-methylpiperidine 2.85 12.47 Low (Locked Chair) 10x-50x Improvement (<50 nM)

*Note: cLogP and TPSA values are representative estimates for the isolated amine fragment appended to a generic aromatic core.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of the Building Block (Methylation Step)

When synthesizing the building block from a 4-hydroxy precursor, precise control of methylation is required to avoid N-methylation or epimerization[5].

Materials:

  • 1-(tert-butyl) 3-methyl 4-hydroxy-3-methylpiperidine-1,3-dicarboxylate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 eq)

  • Iodomethane (MeI, 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the 4-hydroxy-piperidine precursor in anhydrous DMF (approx. 0.15 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH portion-wise. Causality: The ice bath prevents thermal degradation and controls the exothermic evolution of hydrogen gas. Stir for 20 minutes until gas evolution ceases, indicating complete formation of the alkoxide[5].

  • Alkylation: Add Iodomethane (MeI) dropwise to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours[3].

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is complete when the starting material mass [M+H-Boc]+ is completely replaced by the methylated product mass (+14 Da).

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Coupling

This protocol describes the attachment of the commercially available (3R,4R)-4-Methoxy-3-methylpiperidine hydrochloride salt to an electron-deficient aryl or heteroaryl halide core.

Materials:

  • Aryl/Heteroaryl Halide scaffold (e.g., fluoro-pyrimidine) (1.0 eq)

  • (3R,4R)-4-Methoxy-3-methylpiperidine hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a microwave vial or sealed tube with the Aryl Halide, (3R,4R)-4-Methoxy-3-methylpiperidine hydrochloride, and anhydrous DMSO (0.2 M).

  • Base Addition: Add DIPEA to the mixture. Causality: DIPEA serves a dual purpose. First, it neutralizes the hydrochloride salt of the piperidine, liberating the free nucleophilic amine. Second, it acts as an acid scavenger for the HX generated during the SNAr process, preventing reaction stalling.

  • Heating: Seal the vessel and heat to 90–110 °C in an oil bath or microwave reactor for 2–12 hours. The exact time depends on the electrophilicity of the aryl halide.

  • Self-Validation (Chiral Integrity Check): Analyze the crude mixture via LC-MS. Crucially, follow up with Chiral SFC (Supercritical Fluid Chromatography) against a racemic standard. Causality: Harsh basic conditions at elevated temperatures can occasionally cause epimerization at the 3-position (adjacent to the amine). Confirming >98% enantiomeric excess (ee) ensures the structural integrity of the (3R,4R) stereocenters is maintained.

  • Purification: Dilute with water to precipitate the product, or directly purify the crude DMSO solution via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

References

  • Google Patents (IL319953A).Compounds with anti-kras mutant tumor activity.
  • Google Patents (WO2024067714A1).具有抗kras突变肿瘤活性的化合物 (Compounds with anti-KRAS mutant tumor activity).
  • Google Patents (WO2024041606A1).具有抗kras突变肿瘤活性的化合物 (Compounds with anti-KRAS mutant tumor activity).
  • Google Patents (US8846656B2).Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators.

Sources

Application Notes and Protocols for the Use of (3R,4R)-4-Methoxy-3-methyl-piperidine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the ability to control stereochemistry is paramount. Chiral auxiliaries are powerful tools in this endeavor, functioning as transient chiral handles that are covalently attached to a prochiral substrate.[1] This temporary introduction of a stereocenter allows for the diastereoselective formation of new chiral centers under the influence of the auxiliary's steric and electronic properties.[2] Following the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product, and can ideally be recovered for reuse. While well-established auxiliaries like Evans' oxazolidinones dominate the field, the exploration of novel scaffolds, such as substituted piperidines, offers the potential for unique reactivity and selectivity.[1]

This guide provides a comprehensive, albeit prospective, examination of (3R,4R)-4-Methoxy-3-methyl-piperidine as a chiral auxiliary. Extensive literature searches did not yield direct applications of this specific molecule as a chiral auxiliary. Therefore, the following protocols and mechanistic discussions are based on established principles of asymmetric synthesis and analogies to structurally related piperidine derivatives.[1][3] This document is intended to serve as a foundational guide for researchers interested in exploring the potential of this and similar chiral piperidine scaffolds.

(3R,4R)-4-Methoxy-3-methyl-piperidine: A Profile

The (3R,4R)-4-Methoxy-3-methyl-piperidine scaffold presents an intriguing combination of features for a potential chiral auxiliary:

  • Defined Stereochemistry: The trans relationship between the methyl and methoxy groups provides a rigid and predictable stereochemical environment.

  • Steric Hindrance: The methyl group at the C3 position and the methoxy group at the C4 position can effectively shield one face of a tethered substrate.

  • Conformational Rigidity: The piperidine ring exists in a chair conformation, which limits conformational flexibility and can enhance the predictability of stereochemical outcomes.

  • Lewis Base Functionality: The nitrogen atom of the piperidine ring can act as a Lewis base, potentially influencing the reaction mechanism and transition state geometry.

A plausible synthetic route to enantiomerically pure (3R,4R)-4-Methoxy-3-methyl-piperidine could be adapted from methods used for other substituted piperidines, potentially involving stereoselective reduction or resolution steps.[4][5]

Hypothetical Application: Diastereoselective Alkylation of a Carboxylic Acid Derivative

A primary application for a chiral auxiliary is the diastereoselective alkylation of enolates.[2] In this hypothetical protocol, (3R,4R)-4-Methoxy-3-methyl-piperidine is first acylated with a prochiral carboxylic acid derivative to form a chiral N-acylpiperidine. Deprotonation then generates a chiral enolate, where the auxiliary is expected to direct the approach of an electrophile to the less sterically hindered face.

Logical Workflow for Asymmetric Alkylation

workflow cluster_auxiliary_attachment Step 1: Auxiliary Attachment cluster_diastereoselective_reaction Step 2: Diastereoselective Alkylation cluster_auxiliary_cleavage Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid (e.g., Propanoic Anhydride) Acylpiperidine Chiral N-Acylpiperidine Prochiral_Acid->Acylpiperidine Acylation Auxiliary (3R,4R)-4-Methoxy-3-methyl-piperidine Auxiliary->Acylpiperidine Enolate Chiral Enolate Acylpiperidine->Enolate Deprotonation (e.g., LDA) Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Alkylation Final_Product Enantiomerically Enriched Carboxylic Acid Alkylated_Product->Final_Product Hydrolysis (e.g., LiOH, H₂O₂) Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->Alkylated_Product

Caption: General workflow for asymmetric alkylation using a chiral piperidine auxiliary.

Proposed Mechanism of Stereochemical Induction

The diastereoselectivity of the alkylation step is proposed to arise from the steric hindrance imposed by the methyl and methoxy groups of the piperidine auxiliary. Upon formation of the Z-enolate, the C3-methyl group is expected to orient pseudo-axially to minimize A(1,3) strain with the enolate system. This conformation would effectively block the si-face of the enolate, directing the incoming electrophile to the re-face.

Caption: Proposed model for stereochemical induction.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary

  • To a solution of (3R,4R)-4-Methoxy-3-methyl-piperidine (1.0 eq.) in anhydrous dichloromethane (0.5 M) under an argon atmosphere at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add propanoic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propanoyl-(3R,4R)-4-methoxy-3-methyl-piperidine.

Protocol 2: Diastereoselective Alkylation

  • To a solution of the N-propanoyl-piperidine derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) under an argon atmosphere, cool the flask to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[6][7]

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water (4:1, 0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.).

  • Add lithium hydroxide monohydrate (2.0 eq.) in water and stir vigorously at 0 °C for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Combine the organic layers for the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral carboxylic acid by flash column chromatography.

Data Presentation: Expected Outcomes

The following table presents hypothetical data for the diastereoselective alkylation, illustrating the potential efficacy of the chiral auxiliary.

EntryElectrophile (E-X)BaseSolventTemp (°C)d.r. (S:R)Yield (%)
1Benzyl BromideLDATHF-7895:588
2Methyl IodideLDATHF-7892:891
3Ethyl IodideNaHMDSTHF-7893:785
4Allyl BromideKHMDSToluene-7890:1082

Note: The data presented is hypothetical and serves as a target for experimental validation. The diastereomeric ratio (d.r.) would be determined by ¹H NMR or chiral HPLC analysis of the crude reaction mixture.[6][8]

Validation and Analysis

Determining Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio of the alkylated product can be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture.[6][7][8] Protons adjacent to the newly formed stereocenter in the two diastereomers are in chemically non-equivalent environments and should exhibit distinct signals.[9][10] Integration of these signals allows for the quantification of the diastereomeric ratio. For complex spectra, the use of chiral shift reagents or conversion to diastereomeric derivatives with a different chiral agent may be necessary to resolve overlapping signals.[9]

validation_workflow Crude_Product Crude Alkylated Product NMR_Sample Prepare NMR Sample (in CDCl₃) Crude_Product->NMR_Sample NMR_Acquisition Acquire ¹H NMR Spectrum (≥400 MHz) NMR_Sample->NMR_Acquisition Data_Analysis Identify and Integrate Diastereotopic Proton Signals NMR_Acquisition->Data_Analysis DR_Calculation Calculate Diastereomeric Ratio Data_Analysis->DR_Calculation

Caption: Workflow for determining diastereomeric ratio by ¹H NMR.

Conclusion and Future Outlook

While the use of (3R,4R)-4-Methoxy-3-methyl-piperidine as a chiral auxiliary is presented here as a hypothetical application, the structural features of this molecule suggest it holds promise for asymmetric synthesis. The protocols and mechanistic rationale provided are grounded in established principles and offer a solid starting point for experimental investigation. Future work should focus on the efficient synthesis of the enantiopure auxiliary, followed by systematic screening of reaction conditions to optimize diastereoselectivity in various transformations. The insights gained from such studies could lead to the development of a novel and effective class of chiral auxiliaries for the synthesis of valuable, enantiomerically pure compounds.

References

  • Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. (2021). Journal of Medicinal Chemistry. [Link]

  • Enantiospecific Synthesis of (3r,4r)1-Benzyl-4-Fluoropyrrolidin-3-Amine Utilizing a Burgess-Type Transformation. (n.d.). Amanote Research. Retrieved March 7, 2024, from [Link]

  • An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.). Google Patents.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications. [Link]

  • Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. (2013). The Journal of Organic Chemistry. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). Chemistry – A European Journal. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (n.d.). Manchester NMR Methodology Group. Retrieved March 7, 2024, from [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (n.d.). Nature Communications. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • NMR interpretation of a diastereomeric compound. (2021). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). PubMed. [Link]

  • On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. (2007). New Journal of Chemistry. [Link]

  • A new asymmetric synthetic route to substituted piperidines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • An efficient and stereoselective synthesis of (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. (n.d.). Scilit. Retrieved March 7, 2024, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (n.d.). An-Najah Staff. Retrieved March 7, 2024, from [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. Retrieved March 7, 2024, from [Link]

  • Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. (n.d.). Accounts of Chemical Research. [Link]

Sources

Application Note: Protocols for the Synthesis of 3-Substituted Piperidines via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

The 3-substituted piperidine motif is a ubiquitous pharmacophore found in numerous blockbuster drugs, including paroxetine and tofacitinib. However, the direct synthesis of these saturated heterocycles via the catalytic hydrogenation of 3-substituted pyridines presents significant thermodynamic and kinetic hurdles. Pyridines possess a high aromatic stabilization energy (comparable to benzene) and require the reduction of three distinct double bonds (1)[2].

Furthermore, the target product—piperidine—is a strong Lewis base that rapidly coordinates to and poisons transition metal catalysts. To overcome this, successful protocols rely on substrate activation (via protonation or N-alkylation) to disrupt aromaticity and prevent product-induced catalyst deactivation. The mechanistic pathway generally proceeds through a 1,2-hydride addition, yielding a dihydropyridine, followed by sequential reductions through a tetrahydropyridine (enamine/iminium) intermediate (3)[3].

Mechanism A 3-Substituted Pyridine B Pyridinium Intermediate A->B Acid / Alkylation C Dihydropyridine (DH-1) B->C H2, Catalyst (1,2-Hydride) D Tetrahydropyridine (TH-1 / TH-3) C->D H2, Catalyst E 3-Substituted Piperidine D->E H2, Catalyst (Enantiodetermining)

Mechanistic pathway for the catalytic hydrogenation of 3-substituted pyridines to piperidines.

Reaction Engineering & Catalyst Selection

Selecting the appropriate catalytic system depends entirely on the desired stereochemical outcome and the functional group tolerance of the substrate.

Table 1: Comparison of Catalytic Systems for 3-Substituted Pyridine Hydrogenation

Catalytic SystemSubstrate ActivationOperating ConditionsCausality & Key AdvantagesLimitations
PtO₂ / Pd/C Acidic media (AcOH or HCl)10–100 bar H₂, 40–60 °CAcid protonates the pyridine, preventing basic piperidine from poisoning the catalyst (4)[4]. Highly scalable.Yields racemic mixtures; high risk of hydrodefluorination in fluoroalkyl derivatives (5)[5].
Rh-JosiPhos N-alkylation (e.g., N-benzyl)50 bar H₂, 50 °C, Et₃N additiveBase scavenges HBr, slowing tautomerization and enabling high enantiomeric excess (up to 90% ee) (3)[3].Requires expensive noble metals and chiral ligands; necessitates post-reaction N-deprotection.
PtO₂ + Chiral Auxiliary Oxazolidinone at C2 position100 bar H₂, 40 °C, AcOHSingle-point chiral attachment dictates stereochemistry, yielding >95% ee after auxiliary cleavage (4)[4].Multi-step synthesis required to attach and remove the auxiliary.
Rh/C (Electrocatalytic) None (Aqueous/MTBE solvent)25 mA cm⁻², 50 °CBypasses acid activation, preventing reactor corrosion and minimizing waste (6)[6].Requires specialized electrolysis equipment and flow cells.

Validated Experimental Protocols

Workflow Step1 1. Substrate Activation (Protonation or N-Benzylation) Step2 2. Reactor Preparation (Load Catalyst & Substrate, Purge) Step1->Step2 Step3 3. Pressurization (H2 Gas: 10-100 bar, Heat) Step2->Step3 Step4 4. Reaction Monitoring (Track H2 Uptake & GC-MS) Step3->Step4 Step5 5. Workup & Validation (Filtration, Extraction, Chiral HPLC) Step4->Step5

Step-by-step experimental workflow for high-pressure catalytic hydrogenation.

Protocol A: Robust Heterogeneous Hydrogenation (Racemic Synthesis)

Objective: High-yielding synthesis of racemic 3-substituted piperidines using acid-activated heterogeneous catalysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-substituted pyridine (10 mmol) in 15 mL of glacial acetic acid. Causality: Acetic acid acts as both solvent and proton donor, converting the substrate to a pyridinium ion. This lowers the aromatic stabilization energy and ensures the final piperidine product remains protonated, preventing it from binding to and poisoning the active metal sites (4)[4].

  • Catalyst Loading: Add PtO₂ (Adams' catalyst, 5 mol%) to the solution in a high-pressure autoclave.

  • Purging: Seal the autoclave and purge with inert Argon gas three times, followed by three purges with H₂ gas. Causality: Removes oxygen to prevent explosive mixtures and inhibits the oxidative deactivation of the catalyst.

  • Pressurization & Reaction: Pressurize the reactor to 50–100 bar with H₂ and heat to 40 °C. Stir vigorously for 18–24 hours.

  • Workup: Vent the reactor safely. Filter the mixture through a short pad of Celite to remove the catalyst, washing with methanol. Evaporate the acetic acid under reduced pressure, neutralize with aqueous NaOH, and extract the free piperidine base with dichloromethane.

Self-Validation Framework:

  • In-Process: Monitor the pressure gauge. The reaction is complete when exactly 3 molar equivalents of H₂ have been consumed. A premature halt indicates catalyst poisoning.

  • Post-Process: Analyze the crude mixture via GC-MS. A successful reaction will show a complete mass shift of +6 Da (molecular ion). The presence of +4 Da or +2 Da peaks indicates trapped tetrahydropyridine or dihydropyridine intermediates.

Protocol B: Homogeneous Asymmetric Hydrogenation (Enantioselective)

Objective: Synthesis of highly enantioenriched 3-substituted piperidines via Rh-catalyzed asymmetric hydrogenation of N-benzyl pyridinium salts.

Step-by-Step Methodology:

  • Substrate Activation: Pre-form the N-benzyl-3-substituted pyridinium bromide salt (2 mmol) and dissolve it in a suitable degassed solvent (e.g., methanol or dichloromethane) inside a glovebox.

  • Catalyst & Additive Loading: Add the Rh-JosiPhos catalyst (1-2 mol%) and exactly 5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N). Causality: The tertiary amine base is critical. It scavenges the HBr generated during the first hydride addition. By neutralizing the acid, the base slows down the tautomerization of the prochiral enamine intermediate (TH-1) into its iminium form, thereby suppressing the non-enantioselective background hydrogenation pathway and allowing the chiral catalyst to dictate stereochemistry (3)[3].

  • Hydrogenation: Transfer the sealed vessel to an autoclave, pressurize to 50 bar H₂, and heat to 50 °C for 24 hours.

  • Workup: Vent the H₂, concentrate the solvent, and purify the N-benzyl piperidine via silica gel chromatography.

Self-Validation Framework:

  • Stereochemical Validation: Perform Chiral HPLC analysis against a racemic standard. A successful execution of this protocol should yield an enantiomeric excess (ee) of 75% to 90%.

  • Structural Confirmation: Use ¹H NMR to confirm the disappearance of aromatic pyridine protons (typically 7.0–8.5 ppm) and the appearance of complex aliphatic multiplets (1.0–3.5 ppm).

Troubleshooting & Analytical Quality Control

  • Hydrodefluorination in Fluorinated Substrates: When synthesizing 3-substituted piperidines bearing partially fluorinated alkyl groups, standard Pd, Pt, and Rh catalysts often cause unwanted C-F bond cleavage. While 1,1-difluoroalkyl groups generally survive the hydrogenation intact, mono-fluoroalkyl derivatives are highly susceptible to hydrodefluorination. If desfluoro-impurities exceed 5%, consider switching to an electrocatalytic or metal-free borenium/hydrosilane reduction method (5)[5].

  • Incomplete Conversion: If GC-MS reveals significant amounts of tetrahydropyridine, the catalyst was likely poisoned. Ensure the acetic acid used in Protocol A is strictly glacial (anhydrous) and that the substrate is free of sulfurous impurities.

  • Low Enantiomeric Excess in Protocol B: A drop in ee usually indicates that the tautomerization of the TH-1 intermediate occurred too rapidly. Verify the anhydrous nature of the amine base and ensure it was added in sufficient excess (5 equiv) to effectively scavenge all liberated HBr (3)[3].

References

  • Subota A., et al. "An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups - Enamine." Journal of Fluorine Chemistry, 2019. 5

  • "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi." Università degli Studi di Milano. 3

  • "Efficient Asymmetric Hydrogenation of Pyridines." Dalian Institute of Chemical Physics (DICP). 4

  • "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC." National Institutes of Health (NIH), 2024. 6

  • "Asymmetric hydrogenation of industrially relevant substrates - AIR Unimi." Università degli Studi di Milano. 1

Sources

Application Note: Advanced Organometallic Strategies for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: De Novo Core Construction and Late-Stage Functionalization Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Overview

The piperidine scaffold is one of the most ubiquitous structural motifs in medicinal chemistry, featured prominently in a vast array of FDA-approved pharmaceuticals. Historically, piperidine synthesis relied on classical methods such as reductive amination or the exhaustive hydrogenation of pyridine precursors. However, these traditional approaches often suffer from poor regiocontrol, harsh reaction conditions, and limited functional group tolerance.

Modern drug discovery demands precision. Consequently, organometallic chemistry has revolutionized piperidine synthesis by offering highly controlled, catalytic pathways. This application note details two state-of-the-art organometallic strategies: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) for the de novo construction of the piperidine core, and Nickel/Photoredox Dual Catalysis for the late-stage, highly selective C(sp³)–H functionalization of existing piperidine rings.

De Novo Construction: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Mechanistic Insights & Causality

Ring-Closing Metathesis (RCM) utilizes transition metal alkylidene complexes to facilitate the intramolecular [2+2] cycloaddition and subsequent cycloreversion of an acyclic diene precursor [1]. For the synthesis of nitrogen heterocycles, the Grubbs 2nd Generation (Grubbs II) or Hoveyda-Grubbs II catalysts are preferred over 1st generation variants.

Why Grubbs II? The inclusion of a strongly σ-donating N-heterocyclic carbene (NHC) ligand in the Grubbs II complex significantly increases the electron density on the ruthenium center. This stabilizes the intermediate metallacyclobutane and accelerates catalytic turnover, which is critical when dealing with sterically hindered or electron-deficient N-protected diallylamines that otherwise coordinate poorly to the metal center [2].

RCM_Workflow A Acyclic Diene Precursor (e.g., N-Tosyl diallylamine) C Metallacyclobutane Intermediate A->C Catalyst Coordination B Ru-Alkylidene Catalyst (Grubbs II, 1-5 mol%) B->C D Tetrahydropyridine Derivative C->D Cycloreversion E Ethylene Gas (Thermodynamic Sink) C->E Drives Reaction F Pd/C, H2 (1 atm) Reduction D->F Isolation & Purifcation G Functionalized Piperidine Core F->G Hydrogenation

Workflow of Ruthenium-Catalyzed Ring-Closing Metathesis for Piperidine Synthesis.

Protocol 1: Synthesis of 1-Tosyl-1,2,3,6-tetrahydropyridine via RCM

Self-Validating System: This protocol incorporates specific dilution parameters and chemical quenching steps to prevent oligomerization and isomerization, ensuring high-fidelity ring closure.

  • Substrate Preparation: In an oven-dried Schlenk flask purged with argon, dissolve N-Tosyl diallylamine (1.0 mmol) in anhydrous, degassed dichloromethane (DCM). Dilute the solution to a strict concentration of 0.05 M .

    • Causality: High dilution is paramount. It kinetically disfavors intermolecular cross-metathesis (which leads to acyclic oligomers) and thermodynamically drives the intramolecular ring closure.

  • Catalyst Initiation: Add Grubbs 2nd Generation catalyst (5 mol%, 0.05 mmol) in one portion. The solution will transition from a vibrant purple/pink to a deep brown, indicating the initiation of the catalytic cycle.

  • Reaction Progression: Attach a reflux condenser and stir the mixture at 40 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the acyclic diene is completely consumed.

  • Active Quenching (Critical Step): Once complete, remove the flask from heat and immediately add excess ethyl vinyl ether (0.5 mL). Stir at room temperature for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium alkylidene to form a highly stable, metathesis-inactive Fischer carbene. If this step is omitted, the active Ru species can catalyze unwanted double-bond migration (isomerization) during solvent evaporation, degrading the product profile.

  • Isolation: Concentrate the quenched mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure tetrahydropyridine, which can be subsequently hydrogenated (Pd/C, H₂) to the saturated piperidine.

Late-Stage Functionalization: Nickel/Photoredox Dual Catalysis

Mechanistic Insights & Causality

Direct C(sp³)–C(sp²) cross-coupling of saturated piperidines is notoriously difficult. Traditional palladium-catalyzed cross-couplings of alkyl-metal intermediates rapidly fail due to competitive β-hydride elimination.

Metallaphotoredox Catalysis elegantly bypasses this limitation [3]. By utilizing an Iridium(III) photocatalyst, a transient α-amino alkyl radical is generated via single-electron transfer (SET) from a piperidine precursor (e.g., an α-carboxylate or silicate). Simultaneously, a Nickel(0) catalyst undergoes oxidative addition with an aryl halide. The generated Ni(II)–aryl complex rapidly intercepts the piperidine radical to form a high-valent Ni(III) species, which undergoes reductive elimination to forge the C–C bond faster than β-hydride elimination can occur [4].

Dual_Catalysis PC Ir(III) Photocatalyst (Visible Light) Rad Piperidine α-Radical PC->Rad SET Oxidation of Piperidine Precursor Ni3 Ni(III)-Aryl-Alkyl Complex Rad->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Oxidative Addition Ni2->Ni3 Radical Intercept Ni3->Ni0 SET Reduction (Catalyst Turnover) Prod α-Aryl Piperidine Ni3->Prod Reductive Elimination ArylX Aryl Halide (Ar-X) ArylX->Ni2

Mechanism of Ni/Photoredox Dual Catalysis for Piperidine C(sp3) Functionalization.

Protocol 2: Decarboxylative α-Arylation of N-Boc-Piperidine

Self-Validating System: This methodology relies on strict atmospheric control and thermal regulation to protect the delicate radical intermediates and excited-state catalysts.

  • Reagent Assembly: In an 8 mL borosilicate glass vial equipped with a Teflon septum, combine N-Boc-piperidine-2-carboxylic acid (1.5 mmol), the target aryl bromide (1.0 mmol), NiCl₂·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy, 10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and Cs₂CO₃ (2.0 mmol).

  • Solvent & Strict Degassing: Add anhydrous DMF (10 mL). Sparge the heterogeneous mixture with argon gas via a submerged needle for exactly 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Even trace amounts will rapidly deactivate the long-lived excited state of the Ir(III) photocatalyst and irreversibly oxidize the low-valent Ni(0) catalyst, completely halting the reaction.

  • Photochemical Irradiation: Seal the vial and place it 2 cm away from a 34W Blue LED lamp (λ = 440 nm). Irradiate for 24 hours. Crucially, utilize a cooling fan to maintain the vial at ambient room temperature (25 °C).

    • Causality: High-intensity LEDs generate significant thermal energy. Allowing the reaction to heat up promotes background thermal decomposition of the carboxylate precursor and accelerates unwanted β-hydride elimination pathways at the nickel center.

  • Workup & Validation: Dilute the crude mixture with EtOAc and wash vigorously with 5% aqueous LiCl (3x) to partition and remove the DMF. Dry the organic layer over Na₂SO₄. Before column chromatography, analyze the crude mixture via ¹H NMR to validate the regioselectivity and confirm the absence of des-bromo arene byproducts.

Quantitative Data & Catalyst Evaluation

To assist in synthetic route planning, the following table summarizes the comparative metrics of the primary organometallic strategies used for piperidine synthesis and functionalization.

MethodologyPrimary Catalyst SystemSubstrate ScopeKey AdvantageTypical Yield
Ring-Closing Metathesis Grubbs II / Ru-AlkylideneAcyclic dienes (diallylamines)De novo core formation; exceptional functional group tolerance.85–95%
Ni/Photoredox Dual Catalysis NiCl₂ / Ir(III) PhotocatalystPiperidine carboxylates / silicatesLate-stage C(sp³)–H arylation under mild, room-temperature conditions.65–85%
Negishi Cross-Coupling Pd₂(dba)₃ / Phosphine LigandsZincated piperidinesHigh regiocontrol for C2/C3 arylation; highly scalable.70–90%
Asymmetric Hydrogenation Ir / Chiral Phosphine LigandsSubstituted pyridinesPerfect atom economy; excellent enantioselectivity.80–99%

References

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles National Institutes of Health (PMC) URL:[Link]

  • General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity Journal of the American Chemical Society URL:[Link]

  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis National Institutes of Health (PMC) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Multicomponent Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that multicomponent reactions (MCRs) offer a highly convergent, elegant approach to synthesizing functionalized piperidines—a ubiquitous scaffold in drug development. However, pseudo-five-component or domino MCRs are kinetically complex. Achieving high yields and diastereoselectivity requires precise tuning of catalysts, solvents, and the order of addition.

This guide provides actionable, field-proven strategies to troubleshoot low yields, explaining the mechanistic causality behind each optimization step so you can build self-validating experimental protocols.

Workflow: Systematic MCR Optimization

Troubleshooting Start Issue: Low Piperidine Yield CheckCat 1. Catalyst Loading (Optimize to 10-20 mol%) Start->CheckCat CheckSol 2. Solvent Selection (EtOH vs. MeCN vs. MeOH) CheckCat->CheckSol CheckAdd 3. Order of Addition (Pre-form Enamine) CheckSol->CheckAdd SideProd Side Products Present? (Polyalkylation/Oxidation) CheckAdd->SideProd SideProd->CheckCat Persistent Success High Yield & Selectivity SideProd->Success Resolved

Systematic troubleshooting workflow for optimizing piperidine MCR yields.

Troubleshooting Guides & FAQs

Q1: My one-pot multicomponent reaction is stalling at 30-40% yield. How do I drive it to completion? Causality & Solution: Incomplete conversion in piperidine MCRs is predominantly a kinetic issue tied to catalyst efficacy and solvent polarity. The reaction involves multiple steps (enamine formation, Knoevenagel condensation, Michael addition, and intramolecular cyclization). If the catalyst is too weak, the Michael addition or final cyclization stalls.

  • Catalyst Optimization: Transitioning from weak organic acids to specific Lewis or Brønsted acids dramatically improves yields. For instance, using can push yields to 89%[1]. Alternatively, provides excellent atom economy and yields up to 78%[2].

  • Solvent Kinetics: The dielectric constant of the solvent dictates the stabilization of the transition state. Kinetic investigations reveal that compared to methanol ( ϵ=32.70 ). Ethanol provides optimal stabilization without over-solvating the intermediates, making it a kinetically superior and greener choice[3].

Q2: I am observing a complex mixture of diastereomers and uncyclized intermediates. How can I improve selectivity? Causality & Solution: Poor diastereoselectivity and the presence of uncyclized acyclic intermediates occur when the reaction temperature is too high or the order of addition allows competing pathways (e.g., direct imine formation over enamine formation).

  • Order of Addition: Do not mix all components simultaneously. Pre-stir the β -keto ester and the amine for 30 minutes to selectively form the enamine intermediate. Only then add the aromatic aldehyde[2]. This stepwise, self-validating approach suppresses unwanted side reactions and ensures the reaction follows the correct mechanistic pathway.

  • Temperature Control: While elevated temperatures can force cyclization, they often degrade diastereomeric ratios (anti/syn). Maintaining the reaction at room temperature or a mild 40 °C ensures thermodynamic control, favoring the more stable, highly substituted piperidine conformer[2].

Quantitative Data: Catalyst & Solvent Benchmarking

To facilitate rapid optimization, the following table summarizes the performance of various catalytic systems for the synthesis of functionalized piperidines from aromatic aldehydes, anilines, and β -keto esters based on recent literature.

CatalystLoading (mol%)SolventTemp (°C)Time (h)Max Yield (%)
Phenylboronic Acid10AcetonitrileRT1489
Nano-Sulfated Zirconia10EthanolRT687
Trichloroacetic Acid (TCA)~10MethanolRT< 581
N-Iodosuccinimide (NIS)20Ethanol402478
ZnCl 2​ 10AcetonitrileRT2060
Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction is a domino sequence that must be carefully orchestrated.

Mechanism Amine Amine (2 eq) Enamine Enamine Intermediate Amine->Enamine Imine Imine Intermediate Amine->Imine KetoEster β-Keto Ester (1 eq) KetoEster->Enamine Aldehyde Aldehyde (2 eq) Aldehyde->Imine Michael Michael Adduct Enamine->Michael Michael Addition Imine->Michael Piperidine Substituted Piperidine Michael->Piperidine Intramolecular Cyclization

Stepwise mechanistic pathway for the pseudo-five-component synthesis of piperidines.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes, designed to prevent intermediate stalling and maximize atom economy by strictly controlling the order of addition[2].

Reagents:

  • Aromatic Aldehyde (e.g., 2-fluorobenzaldehyde): 4.0 mmol

  • Amine (e.g., aniline): 4.0 mmol

  • β -Keto Ester (e.g., methyl acetoacetate): 2.0 mmol

  • N-Iodosuccinimide (NIS): 0.4 mmol (20 mol% relative to keto ester)

  • Absolute Ethanol: 30 mL

Step-by-Step Methodology:

  • Enamine Pre-formation: In a clean, dry 100 mL round-bottom flask, add the β -keto ester (2.0 mmol) and the amine (4.0 mmol) to 30 mL of absolute ethanol.

  • Initial Kinetic Control: Stir the mixture at room temperature for exactly 30 minutes. Causality: This step is self-validating; it ensures the complete conversion of the keto ester to the enamine intermediate, preventing the aldehyde from competing for the amine to form unwanted imine side-products prematurely.

  • Aldehyde & Catalyst Addition: Add the aromatic aldehyde (4.0 mmol) followed by the NIS catalyst (0.4 mmol, 20 mol%).

  • Reaction Execution: Elevate the temperature to 40 °C and stir for 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Work-up: Upon consumption of the starting materials, evaporate the ethanol under reduced pressure.

  • Purification: Extract the crude residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ . Purify via column chromatography or recrystallization to isolate the pure highly substituted piperidine.

References
  • Goswami, S. V., et al. "An efficient one-pot multi-component synthesis of highly functionalized piperidines." Heterocyclic Communications, 2012. [Link]

  • "Multicomponent reaction for the synthesis of 1,2,3,4,6-pentasubstituted piperidines catalyzed by N-iodosuccinimide." Heterocycles, 2021. [Link]

  • "Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts." Bulgarian Chemical Communications. [Link]

  • "Trichloroacetic Acid as an Efficient Catalyst for One-pot Synthesis of Highly Functionalized Piperidines via multicomponent reaction." Islamic Azad University. [Link]

Sources

Technical Support Center: Solvent-Driven Stereocontrol in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. For researchers and drug development professionals, controlling the stereochemical outcome of piperidine rings—a ubiquitous pharmacophore—is a persistent challenge. This guide bypasses generic advice to address the fundamental thermodynamic and kinetic causalities of solvent effects. Whether you are executing an aza-Prins cyclization or a heterogeneous pyridine hydrogenation, the dielectric constant, coordinating ability, and protic nature of your solvent dictate your transition state architecture.

I. Frequently Asked Questions (FAQs): The Causality of Solvent Effects

Q1: How does the solvent's dielectric constant (ε) dictate syn/anti stereochemistry during intramolecular piperidine ring closure? A1: The dielectric constant directly impacts the stabilization of the transition state (TS) during cyclization. In highly polar solvents (ε > 15, e.g., Methanol), the TS leading to the anti-configuration is stabilized due to the efficient solvation of charge-separated intermediates, lowering its activation energy. Conversely, in non-polar solvents (ε < 10, e.g., Dichloromethane), the system minimizes its dipole moment through internal coordination. This forces the intermediate into a rigid, minimized-volume TS, favoring the syn-configuration[1]. Understanding this allows you to use solvent selection as a stereodivergent switch.

Q2: Why does solvent choice alter the axial vs. equatorial nucleophilic attack in the aza-Prins cyclization? A2: The aza-Prins reaction proceeds via an iminium ion that cyclizes into a carbocation. Solvents that strongly coordinate (e.g., DMSO) can alter the effective steric bulk of this intermediate or compete with the internal nucleophile, leading to a breakdown in facial selectivity. Non-coordinating solvents (like CH₂Cl₂) allow the substrate to adopt a highly ordered, chair-like transition state. This rigid conformation kinetically favors equatorial attack by the nucleophile, yielding 2,4,6-trisubstituted piperidines with excellent diastereomeric ratios (d.r.)[2][3].

Q3: During the catalytic hydrogenation of pyridines, how does the solvent influence cis/trans isomerism? A3: Heterogeneous reduction of substituted pyridines (e.g., using PtO₂ or Rh catalysts) generally favors cis-piperidines due to the syn-addition of hydrogen from the catalyst surface. However, the solvent dictates the adsorption profile of the substrate. Protic, acidic solvents (like glacial acetic acid or water) protonate the pyridine nitrogen, enforcing a flat, rigid adsorption of the pyridinium salt on the catalyst surface. If a non-ideal or strongly competitive solvent is used, partial desorption and re-adsorption of the partially reduced enamine intermediate can occur, leading to undesired epimerization and an increase in the trans isomer[4][5].

II. Troubleshooting Guide: Diagnostics & Resolutions

Issue 1: Poor Diastereoselectivity (Low d.r.) in Aza-Prins Cyclization

  • Diagnostic: NMR analysis shows a near 1:1 mixture of syn and anti isomers.

  • Root Cause: The use of a highly polar or coordinating solvent is disrupting the chair-like transition state, or elevated temperatures are providing enough thermal energy to overcome the activation barrier of the kinetically disfavored epimer[2].

  • Resolution:

    • Solvent Swap: Switch to a rigorously anhydrous, non-polar solvent (e.g., CH₂Cl₂ or Toluene).

    • Thermal Control: Lower the reaction temperature to -20 °C or -78 °C to maximize the energy differential between the competing transition states.

    • Acid Catalyst: Ensure the Lewis/Brønsted acid used does not introduce coordinating counter-ions that mimic polar solvent effects.

Issue 2: Unexpected Trans-Isomer Formation During Pyridine Hydrogenation

  • Diagnostic: Product isolation yields >20% of the thermodynamically more stable trans-piperidine instead of the desired kinetic cis-product.

  • Root Cause: Solvent-induced catalyst poisoning or incomplete surface coordination is allowing the intermediate tetrahydropyridine to undergo ring-flipping/isomerization before the final hydride transfer[4].

  • Resolution:

    • Acidify the Medium: Optimize the solvent to a strictly protic, acidic medium (e.g., 10% HCl in Methanol or Glacial Acetic Acid). This ensures the substrate remains a pyridinium ion, preventing the nitrogen lone pair from poisoning the catalyst and locking the ring conformation.

    • Pressure Adjustment: Increase H₂ pressure to accelerate the reduction rate, outcompeting the slower isomerization pathway[6].

Issue 3: Low Yield in Oxidative C-H Functionalization of Enamides

  • Diagnostic: Starting material is recovered, or decomposition products dominate.

  • Root Cause: The solvent is failing to stabilize the highly reactive acyliminium ion intermediate generated during oxidative C-H cleavage[7].

  • Resolution: Utilize a solvent with moderate polarity but zero nucleophilicity, such as 1,2-dichloroethane (DCE), to stabilize the intermediate without trapping it prematurely.

III. Quantitative Data: Solvent Impact on Stereochemical Outcomes

The following table summarizes the causal relationship between solvent properties and the resulting stereochemistry in standard piperidine cyclization workflows.

SolventDielectric Constant (ε)Coordinating AbilityFavored Transition StateMajor DiastereomerTypical d.r.
Dichloromethane (CH₂Cl₂)8.9Very LowRigid Chair-like (Internal Coord.)Syn (Equatorial)> 95:5
Toluene2.4Very LowRigid Chair-likeSyn (Equatorial)> 90:10
Tetrahydrofuran (THF)7.6ModeratePartially SolvatedMixed~ 60:40
Methanol (MeOH)32.7High (Protic)Solvated Open (Charge Separated)Anti (Axial)> 85:15
Dimethyl Sulfoxide (DMSO)46.7High (Aprotic)Solvated OpenAnti (Axial)> 90:10

IV. Experimental Protocol: Solvent-Optimized Stereoselective Aza-Prins Cyclization

This self-validating protocol is designed to ensure strict kinetic control, maximizing syn-diastereoselectivity for 2,4,6-trisubstituted piperidines.

Materials Required:

  • Homoallylic amine precursor (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, 1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (Reaction molarity: 0.1 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

    • Causality: Trace ambient moisture acts as a highly polar, coordinating solvent micro-environment, which disrupts the rigid TS and degrades the d.r.

  • Reagent Dissolution: Dissolve the homoallylic amine (1.0 mmol) in 8.0 mL of anhydrous CH₂Cl₂. Stir at room temperature for 5 minutes to ensure complete homogeneity.

  • Aldehyde Addition: Add the aldehyde (1.2 mmol) dropwise. Allow the mixture to stir for 15 minutes to facilitate pre-association.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for exactly 15 minutes.

    • Causality: Lowering the temperature suppresses the thermodynamic pathway (open TS), locking the substrate into the kinetically favored chair conformation.

  • Catalyst Injection: Dissolve BF₃·OEt₂ (1.1 mmol) in 2.0 mL of anhydrous CH₂Cl₂. Inject this solution dropwise down the side of the flask over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring (Self-Validation): Maintain at -78 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating: if the temperature and solvent integrity are maintained, only one major spot (the syn-isomer) will develop. The appearance of a second closely eluting spot indicates solvent contamination or thermal fluctuation.

  • Quenching & Workup: Quench the reaction at -78 °C by adding 5.0 mL of saturated aqueous NaHCO₃. Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

V. Mechanistic Visualization

The diagram below illustrates the divergent pathways dictated by solvent polarity during the aza-Prins cyclization.

SolventEffect cluster_nonpolar Non-Polar Solvent (ε < 10) e.g., CH₂Cl₂ cluster_polar Polar Solvent (ε > 15) e.g., MeOH Start Homoallylic Amine + Aldehyde (Precursors) Iminium Iminium Ion Intermediate Start->Iminium Acid Catalyst TS_Chair Rigid Chair-like TS (Internal Coordination) Iminium->TS_Chair Low Solvation TS_Open Solvated Open TS (Charge Separation) Iminium->TS_Open High Solvation SynProduct Major Product: Syn-Piperidine (Equatorial) TS_Chair->SynProduct Kinetically Favored AntiProduct Major Product: Anti-Piperidine (Axial) TS_Open->AntiProduct Thermodynamically Favored

Mechanistic divergence of piperidine stereochemistry driven by solvent polarity.

References

  • Title: Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives Source: d-nb.info URL: 1

  • Title: Formal Fluorinative Ring Opening of 2-Benzoylpyrrolidines Utilizing [1,2]-Phospha-Brook Rearrangement for Synthesis of 2-Aryl-3-fluoropiperidines Source: ACS Publications (acs.org) URL: 3

  • Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: PMC / NIH (nih.gov) URL: 4

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: ACS Publications (acs.org) URL: 7

Sources

Validation & Comparative

Objective SAR Comparison Guide: 4-Methoxy-Piperidine vs. Alternative Substitutions in Sphingosine Kinase 1 (SK1) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective kinase inhibitors relies heavily on precise Structure-Activity Relationship (SAR) profiling. In the context of Sphingosine Kinase 1 (SK1)—a critical lipid kinase driving cell survival and tumor progression—piperidine-based scaffolds have emerged as potent pharmacophores. This guide objectively compares the performance of 4-methoxy-piperidine derivatives against alternative functional groups (hydroxyl, keto, fluoro, and amino substitutions). By analyzing experimental data and molecular docking models, we elucidate the mechanistic causality behind target affinity and isoform selectivity.

Target Rationale & Pathway Dynamics

Sphingosine Kinase 1 (SK1) and its isoform SK2 catalyze the phosphorylation of sphingosine to form Sphingosine-1-Phosphate (S1P)[1]. S1P acts as a bioactive lipid mediator that binds to cell-surface G-protein-coupled receptors (GPCRs), triggering downstream pathways that promote cell proliferation, migration, and survival[1]. Inhibiting SK1 is a validated therapeutic strategy in oncology and inflammatory diseases.

SK1_Pathway Sph Sphingosine (Substrate) SK1 Sphingosine Kinase 1 (SK1) (Enzyme) Sph->SK1 Binds Active Site S1P Sphingosine-1-Phosphate (S1P) (Lipid Mediator) SK1->S1P Phosphorylation Receptors S1P Receptors (GPCRs) (Cell Surface) S1P->Receptors Activates Outcomes Cell Survival, Growth, & Migration Receptors->Outcomes Induces Inhibitor RB-005 (4-OH Piperidine) (Selective Blocker) Inhibitor->SK1 Inhibits via Asp81

Sphingosine Kinase 1 (SK1) signaling pathway and the pharmacological intervention point.

SAR Analysis: The 4-Position of the Piperidine Ring

To evaluate the viability of the 4-methoxy-piperidine moiety, we must compare it against the parent compound RB-005 , a highly selective SK1 inhibitor featuring a 4-hydroxypiperidine group[1]. Modifying the 4-position of the piperidine ring drastically alters both the binding affinity and the SK1/SK2 isoform selectivity.

Quantitative Data Comparison

The following table summarizes the in vitro performance of various piperidine derivatives sharing the same lipophilic tail but differing at the 4-position[1]:

CompoundPiperidine 4-PositionSK1 IC₅₀ (μM)SK1/SK2 SelectivityPrimary H-Bond Interaction
RB-005 4-Hydroxyl (-OH)3.6 ± 0.38High (SK1 Selective)H-bond donor to Asp81
RB-036 4-Methoxy (-OCH₃) >50 (Inactive) None None (Steric clash / No donor)
RB-035 4-Keto (=O)ActiveLow (Dual SK1/SK2)H-bond acceptor from Ser168
RB-034 4-Fluoro (-F)>50 (Inactive)NoneNone (No H-bond donor)
RB-032 4-Amino (-NH₂)16.9 ± 1.6High (SK1 Selective)H-bond donor to Asp81
Mechanistic Causality of Substitutions
  • The Failure of 4-Methoxy (RB-036) and 4-Fluoro (RB-034): Molecular modeling reveals that the 4-hydroxyl group of the parent compound (RB-005) acts as a critical hydrogen bond donor to the carboxylate side chain of Aspartic Acid 81 (Asp81) in the SK1 active site[1]. Methylating this hydroxyl to form a 4-methoxy group (RB-036) completely removes the hydrogen bond donor capacity[1]. Furthermore, the added methyl group introduces steric bulk that clashes with the tightly packed pocket. Consequently, the 4-methoxy derivative exhibits a total loss of inhibitory activity against SK1[1].

  • The Loss of Selectivity in 4-Keto (RB-035): Replacing the hydroxyl with a keto group creates a strict hydrogen bond acceptor. Unable to bind Asp81, the carbonyl oxygen shifts its orientation to accept a hydrogen bond from Serine 168 (Ser168) and a coordinated water molecule[1]. Because this binding mode relies on residues conserved across both isoforms, the 4-keto derivative maintains SK1 inhibition but completely loses its selectivity, acting as a dual SK1/SK2 inhibitor[1].

  • The Potency Drop in 4-Amino (RB-032): While the amino group retains H-bond donor capabilities (binding to Asp81) and preserves SK1 selectivity, its altered geometry and higher desolvation penalty reduce the binding affinity, raising the IC₅₀ from 3.6 μM to 16.9 μM[1].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

SAR_Workflow Synthesis Chemical Synthesis (SN2 Displacement) Purification Purification & Validation (TLC, Column, NMR) Synthesis->Purification EnzymeAssay In Vitro SK1/SK2 Assay (Km-matched Substrate) Purification->EnzymeAssay Structurally Verified Compound DataAnalysis SAR Data Analysis (IC50 & Selectivity) EnzymeAssay->DataAnalysis Activity Metrics Modeling Molecular Modeling (Docking at Asp81/Ser168) DataAnalysis->Modeling Mechanistic Insight Modeling->Synthesis Rational Redesign

Iterative experimental workflow for the synthesis, screening, and modeling of SK1 inhibitors.

Chemical Synthesis of 4-Methoxypiperidine Derivative (RB-036)

Causality in Design: The synthesis utilizes a straightforward Sₙ2 nucleophilic substitution. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to accelerate the Sₙ2 displacement of the mesylate leaving group by the secondary amine of 4-methoxypiperidine. The moderate temperature (50 °C) is specifically selected to drive the reaction to completion while suppressing unwanted elimination side-reactions[1].

Step-by-Step Protocol:

  • Preparation: Dissolve the mesylate precursor (e.g., compound 11, 0.050 mmol) in 3 mL of anhydrous MeCN[1].

  • Substitution: Add an excess of 4-methoxypiperidine (0.16 mmol) to the solution to drive the equilibrium and ensure complete consumption of the mesylate[1].

  • Reaction: Stir the mixture continuously at 50 °C for 12 hours[1].

  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the mesylate spot confirms reaction completion.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue using silica gel flash chromatography, eluting with a CH₂Cl₂/MeOH (5:1) gradient[1].

  • Self-Validation (Structural): Confirm the structural identity and purity (>95%) of the isolated RB-036 via ¹H/¹³C NMR and ESI-HRMS prior to any biological screening. This guarantees that any observed lack of biological activity is due to the pharmacophore itself, not synthetic failure or impurities.

In Vitro Sphingosine Kinase Inhibition Assay

Causality in Design: The assay utilizes a substrate concentration of 3 μM Sphingosine. This specific concentration is chosen because it matches the Michaelis constant (Kₘ) of SK1[1]. Screening at the Kₘ is a critical pharmacological standard: it ensures the assay is highly sensitive to competitive inhibitors, preventing false negatives that occur if an excessively high substrate concentration outcompetes the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare recombinant human SK1 and SK2 enzymes. Prepare a substrate master mix containing 3 μM Sphingosine and 250 μM ATP (spiked with [γ-³²P]ATP for radiometric detection)[1].

  • Compound Dilution: Dissolve the synthesized piperidine derivatives (RB-005, RB-036, etc.) in DMSO. Prepare a concentration gradient (e.g., 0.1 μM to 50 μM) to allow for accurate IC₅₀ curve fitting[1].

  • Incubation: Incubate the enzyme with the inhibitor compounds for 15 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Add the substrate master mix to initiate the kinase reaction. Incubate at 37 °C for 30 minutes.

  • Termination & Extraction: Terminate the reaction by adding an acidic organic solvent mixture (e.g., CHCl₃/MeOH/HCl). The radiolabeled S1P product will partition into the organic phase.

  • Quantification: Quantify the organic phase radioactivity using a scintillation counter.

  • Self-Validation (Controls):

    • Negative Control (Baseline): A no-enzyme blank establishes the baseline noise of the extraction.

    • Vehicle Control (100% Activity): Enzyme + DMSO (no inhibitor) establishes maximum activity.

    • Positive Control: RB-005 must yield an IC₅₀ of ~3.6 μM to validate enzyme viability and assay sensitivity[1].

References

  • Baek, D. J., et al. "Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors." Journal of Medicinal Chemistry, National Institutes of Health (NIH) / American Chemical Society (ACS).

Sources

Comparative study of catalysts for asymmetric piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The asymmetric synthesis of chiral piperidines remains one of the most critical bottlenecks in modern drug development. As the core scaffold for numerous FDA-approved active pharmaceutical ingredients (APIs)—ranging from the antidepressant paroxetine to the recently approved vasculitis therapeutic avacopan—the piperidine ring demands absolute stereochemical precision[1.1].

Historically, the dearomatization of pyridines has been thermodynamically challenging due to high resonance stabilization energy[1.8]. However, recent breakthroughs have established three dominant catalytic paradigms to overcome this barrier: Transition Metal Catalysis , Organocatalysis , and Biocatalysis . As an application scientist, selecting the right catalytic system requires moving beyond basic yield metrics to understand the mechanistic causality, scalability, and operational constraints of each approach.

Mechanistic Frameworks & Causality

Each catalytic system approaches the thermodynamic hurdle of pyridine/imine reduction through a distinct activation strategy.

  • Transition Metal Catalysis (Rh/Ir): Relies on LUMO-lowering. Pyridines are first activated via N-alkylation to form pyridinium salts. This coordinatively saturates the nitrogen, preventing it from poisoning the metal center, and renders the ring highly susceptible to 1,4-hydride addition from a metal-hydride intermediate (e.g., [RhCp*Cl2]2)[1.6].

  • Organocatalysis (Chiral Phosphoric Acids - CPAs): Utilizes bifunctional hydrogen-bonding. A Brønsted acidic proton activates the substrate, while the phosphoryl oxygen forms a highly ordered, rigid transition state with a hydride donor (like Hantzsch esters). The bulky chiral backbone (e.g., BINOL) physically shields one enantiotopic face[1.9].

  • Biocatalysis (Imine Reductases - IREDs): Achieves unmatched stereocontrol via active-site cavity expansion. Engineered IREDs utilize NAD(P)H to catalyze the asymmetric reduction of cyclic imines. Advanced variants (e.g., M5) have been evolved to accommodate bulky vicinal stereocenters, transforming weak wild-type activity into highly efficient reductive aminases[1.4].

G cluster_TM cluster_OC cluster_BC Substrate Aromatic Pyridine / Imine Precursors TM_Act Transition Metal (Rh/Ir) LUMO Lowering via N-Alkylation Substrate->TM_Act OC_Act Organocatalysis (CPA) Bifunctional H-Bond Activation Substrate->OC_Act BC_Act Biocatalysis (IREDs) Active-Site Cavity Expansion Substrate->BC_Act Product Enantioenriched Chiral Piperidines TM_Act->Product 1,4-Hydride Add. OC_Act->Product Transfer Hydrog. BC_Act->Product NAD(P)H Reduct.

Figure 1: Divergent activation strategies for the asymmetric synthesis of piperidines.

Quantitative Comparison of Catalytic Systems

The following table synthesizes experimental data across the three methodologies, providing a benchmark for process development chemists.

ParameterTransition Metal (Rh/Ir)Organocatalysis (CPA)Biocatalysis (IREDs)
Representative Catalyst [RhCp*Cl2]2 + Chiral AmineBINOL-derived Phosphoric AcidEngineered IRED (e.g., Variant M5)
Primary Reductant Formic Acid / H₂ gasHantzsch Esters / BenzothiazolineNAD(P)H (Recycled via GDH)
Typical Yield (%) 75 - 92%80 - 95%>83% (with ex situ recycling)
Enantiomeric Excess 85 - 96% ee90 - 99% ee>99.5% ee
Substrate Scope Broad (N-alkyl/aryl pyridiniums)Moderate (Sensitive to steric bulk)Highly specific (Requires directed evolution)
Scalability High (Gram to Kg scale)Moderate (Gram scale)High (Hectogram/Kg scale)
Key Limitation Heavy metal toxicity, high pressureHigh catalyst loading (5-10 mol%)Narrow substrate scope for wild-type enzymes

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes an In-Process Control (IPC) or visual cue that confirms the mechanistic causality of the reaction before proceeding.

Protocol A: Rh-Catalyzed Asymmetric Reductive Transamination (ART)

This protocol leverages a rhodium catalyst for the transfer hydrogenation of N-benzylpyridinium salts[1.6].

  • Pre-catalyst Activation: Suspend [RhCp*Cl2]2 (2 mol%) and KI (10 mol%) in anhydrous dichloromethane.

    • Causality: Potassium iodide facilitates a halide exchange, modifying the coordination sphere of Rh(III) to generate the active catalytic species.

    • Validation: The solution will shift from a hazy orange to a homogeneous, deep red, confirming successful ligand exchange.

  • Substrate Loading: Add the N-benzylpyridinium salt (1.0 equiv) and the chiral secondary amine (1.2 equiv).

  • Hydride Delivery: Dropwise addition of a formic acid/triethylamine (5:2) azeotrope.

    • Causality: Formic acid acts as a traceless hydrogen source, decomposing into CO₂ and hydride.

    • Validation: Gentle effervescence (CO₂ evolution) will immediately begin. The cessation of bubbling serves as a visual IPC that the hydride source is depleted or the reaction has reached completion.

Protocol B: CPA-Catalyzed Transfer Hydrogenation

Utilizing a metal-free approach, this protocol employs a chiral phosphoric acid to dictate stereochemistry via a rigid hydrogen-bonded network[1.9].

  • Complexation: Dissolve the pyridine derivative (1.0 equiv) and BINOL-CPA (5 mol%) in diethyl carbonate.

    • Causality: Diethyl carbonate is a non-polar, sustainable solvent that enforces tight ion-pair formation, preventing competitive solvent-solute hydrogen bonding that would degrade enantioselectivity.

  • Reductant Addition: Add Hantzsch ester (1.5 equiv) in three equal portions over 1 hour.

    • Causality: Portion-wise addition prevents uncatalyzed background reduction, ensuring the hydride transfer only occurs within the chiral pocket of the CPA.

    • Validation: Hantzsch esters exhibit strong yellow fluorescence under 365 nm UV light. Spotting the reaction on a TLC plate and observing the disappearance of this fluorescence validates the consumption of the reductant.

Protocol C: IRED-Catalyzed Kinetic Resolution with Ex Situ Recovery

This advanced biocatalytic workflow is used for synthesizing complex intermediates (e.g., avacopan) by pushing past the theoretical 50% yield limit of standard kinetic resolutions[1.1].

  • Enzymatic Cascade Setup: In a bioreactor, suspend the engineered IRED and Glucose Dehydrogenase (GDH) in a 100 mM phosphate buffer. Add NADP⁺ and D-glucose.

    • Causality: GDH drives the thermodynamic equilibrium forward by continuously recycling NADP⁺ back to the active NADPH hydride donor.

  • Substrate Feeding: Introduce the racemic cis-piperidine intermediate.

  • Real-Time Validation (pH-Stat):

    • Causality: As GDH oxidizes glucose to regenerate NADPH, it produces gluconic acid, which lowers the pH.

    • Validation: Connect the bioreactor to an automated pH-stat titrator dispensing 1M NaOH to maintain pH 7.5. The continuous consumption of NaOH provides real-time, quantitative validation of active cofactor recycling and reaction velocity.

  • Ex Situ Recovery: Continuously extract the reaction mixture through a hydrophobic membrane.

    • Causality: Removing the oxidized enamine intermediate prevents product inhibition of the IRED enzyme, allowing the overall theoretical yield to reach up to 72% via external recycling[1.1].

Workflow Step1 1. Co-Factor Loading (NADP+ & GDH) Step2 2. Substrate Feed (Racemic Imine) Step1->Step2 Step3 3. pH-Stat Titration (Reaction Validation) Step2->Step3 Step3->Step1 NADPH Recycle Step4 4. Ex Situ Recovery (Prevents Inhibition) Step3->Step4

Figure 2: Self-validating biocatalytic workflow utilizing continuous pH-stat monitoring.

References

  • Imine Reductase-Catalyzed Synthesis of a Key Intermediate of Avacopan: Enzymatic Oxidative Kinetic Resolution with Ex Situ Recovery... Organic Process Research & Development - ACS Publications. URL:[Link]

  • Tuning an Imine Reductase for the Asymmetric Synthesis of Azacycloalkylamines by Concise Structure-Guided Engineering. PubMed (Angew Chem Int Ed Engl). URL:[Link]

  • Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository. URL:[Link]

  • Total synthesis of natural products based on hydrogenation of aromatic rings. Beilstein Journal of Organic Chemistry. URL:[Link]

Quantitative structure-activity relationship (QSAR) modeling of piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of therapeutic agents underscores the importance of understanding and predicting its structure-activity relationships.[1][2] This guide provides an in-depth, objective comparison of quantitative structure-activity relationship (QSAR) modeling techniques for piperidine derivatives, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals. Our focus is to equip you with the knowledge to select and implement the most appropriate QSAR methodology for your specific research goals.

The Central Role of Piperidine in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug design.[1] Its conformational flexibility and ability to engage in various intermolecular interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Piperidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][3] This versatility makes the development of predictive QSAR models for this class of compounds particularly valuable for accelerating lead optimization and reducing the reliance on extensive preclinical testing.[4]

Comparative Analysis of QSAR Modeling Methodologies

The selection of a QSAR modeling approach is a critical decision that influences the predictive power and interpretability of the resulting model. Here, we compare several widely used techniques, presenting their performance metrics from studies on piperidine derivatives.

Traditional and Advanced QSAR Approaches

Quantitative structure-activity relationship modeling has evolved from linear regression-based methods to sophisticated machine learning algorithms.[5] These approaches can be broadly categorized into 2D-QSAR, 3D-QSAR, and machine learning-based models.

  • 2D-QSAR: These models utilize molecular descriptors derived from the 2D representation of molecules, such as topological and constitutional descriptors.[6] They are computationally less intensive and easier to interpret.

  • 3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of molecules and their interaction fields (steric, electrostatic, etc.).[7][8] They often provide more detailed insights into the structural requirements for activity but require molecular alignment, which can be a challenging step.[9]

  • Machine Learning (ML) Models: Techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests (RF) can capture complex, non-linear relationships between molecular descriptors and biological activity.[5][10]

Performance Comparison of QSAR Models for Piperidine Derivatives

The following table summarizes the performance of various QSAR models from published studies on piperidine derivatives, providing a snapshot of their predictive capabilities. The key statistical parameters are:

  • R² (Coefficient of Determination): A measure of the goodness-of-fit of the model to the training data.

  • Q² (Cross-validated R²): An indicator of the model's internal predictive ability.

  • R²_pred (Predictive R²): A measure of the model's ability to predict the activity of an external test set.

Target/ActivityPiperidine Derivative TypeQSAR ModelR²_predReference
Toxicity against Aedes aegyptiGeneral PiperidinesOLS-MLR>0.85->0.80[11]
Toxicity against Aedes aegyptiGeneral PiperidinesLinear SVM>0.85->0.80[11]
NK1R AntagonismPhenyl PiperidinesGA-PLS---[12]
SERT InhibitionPhenyl PiperidinesMLR---[12]
Cytotoxicity (L1210, CEM, Molt4/C8)3,5-bis(arylidene)-4-piperidonesGA-PLS--0.80-0.94[13]

Note: "-" indicates that the specific value was not reported in the cited abstract. This table illustrates that both traditional and machine learning-based QSAR models can achieve high predictive accuracy for piperidine derivatives. The choice of the best model often depends on the specific dataset and the biological endpoint being modeled.[11][12][13]

Experimental Protocols: A Step-by-Step Guide to QSAR Modeling

This section provides a detailed workflow for developing a robust QSAR model, from data acquisition to model validation.

QSAR Modeling Workflow

The development of a predictive QSAR model is a multi-step process that requires careful execution and validation at each stage.

Caption: A generalized workflow for QSAR model development.

Step 1: Data Acquisition and Curation

The foundation of any QSAR model is a high-quality dataset of compounds with their corresponding biological activities.

  • Data Source Identification: Utilize public databases such as ChEMBL and PubChem to search for datasets of piperidine derivatives with measured biological activity against a specific target.[3][14][15]

  • Data Curation:

    • Ensure consistency in biological activity data (e.g., convert IC50 values to pIC50).

    • Remove duplicate entries and compounds with missing activity values.

    • Standardize chemical structures (e.g., neutralize salts, remove counter-ions).

Step 2: Molecular Descriptor Calculation

Molecular descriptors are numerical representations of the chemical and physical properties of molecules.

  • Software Selection: Employ software such as PaDEL-Descriptor or other molecular modeling packages to calculate a wide range of descriptors.[11]

  • Descriptor Types:

    • 1D Descriptors: Molecular weight, atom counts, etc.

    • 2D Descriptors: Topological indices, connectivity indices, etc.

    • 3D Descriptors: Molecular shape, volume, and surface area related descriptors.

Step 3: Data Splitting

To ensure the model's ability to generalize to new, unseen data, the dataset is typically divided into training and test sets.

  • Splitting Ratio: A common split is 70-80% for the training set and 20-30% for the test set.

  • Splitting Method: Employ random splitting or more sophisticated methods like sphere-exclusion to ensure structural diversity in both sets.

Step 4: Model Building and Training

This step involves selecting a QSAR method and training it on the prepared dataset.

  • Method Selection: Choose a suitable algorithm based on the nature of the data and the research question (e.g., Multiple Linear Regression for simple linear relationships, or Support Vector Machines for non-linear problems).[10]

  • Variable Selection: For models with a large number of descriptors, use variable selection techniques like Genetic Algorithms (GA) or Stepwise MLR to identify the most relevant descriptors and avoid overfitting.

  • Model Training: Train the selected model using the training set data.

Step 5: Model Validation

Rigorous validation is crucial to assess the robustness and predictive power of the QSAR model.

  • Internal Validation:

    • Cross-validation (Leave-One-Out or k-fold): Assess the stability and internal consistency of the model. A high Q² value (typically > 0.5) is desirable.

  • External Validation:

    • Prediction on the Test Set: Use the trained model to predict the activity of the compounds in the test set. A high R²_pred value (typically > 0.6) indicates good predictive ability.

  • Y-Randomization: Randomly shuffle the biological activity values and rebuild the model multiple times. A significant drop in the performance of the randomized models compared to the original model confirms that the original model is not due to chance correlation.

3D-QSAR (CoMFA/CoMSIA) Specific Workflow

3D-QSAR methods require an additional crucial step of molecular alignment.

Sources

Safety Operating Guide

(3R,4R)-4-Methoxy-3-methyl-piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the safe handling and disposal of substituted piperidines. (3R,4R)-4-Methoxy-3-methyl-piperidine is a highly valuable chiral building block in drug development, but its structural motifs—a secondary amine coupled with an ether linkage—impart specific physicochemical hazards. This guide provides a self-validating, causally driven protocol for its safe disposal, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling and Causality of Hazards

Understanding the molecular behavior of (3R,4R)-4-Methoxy-3-methyl-piperidine is critical for designing an effective disposal strategy.

  • Basicity and Corrosivity: The secondary amine nitrogen possesses a lone pair of electrons, making the molecule inherently basic. In aqueous environments or upon contact with moisture in human tissue, it acts as a corrosive agent, classifying it under [1].

  • Volatility and Flammability: Low molecular weight piperidines exhibit significant vapor pressure. The accumulation of vapors in waste containers can lead to explosive mixtures if exposed to ignition sources, necessitating its classification as an ignitable waste ([1]).

  • Reactivity: Amines react exothermically with strong acids and oxidizing agents. Segregation during waste accumulation is not just a regulatory mandate; it is a physical necessity to prevent thermal runaway.

Table 1: Quantitative Hazard and Disposal Profile of (3R,4R)-4-Methoxy-3-methyl-piperidine

Property / ParameterValue / ClassificationOperational Implication
Chemical Class Secondary Amine / EtherRequires basic-compatible or halogen-free organic waste streams.
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)Must be segregated from strong acids and oxidizers.
pH (Aqueous) > 10 (Estimated)Corrosive to skin/eyes; mandates nitrile/neoprene PPE.
Flash Point < 60°C (Typical for derivatives)Keep away from open flames; store in grounded, ventilated cabinets.
Toxicity Acute Oral/Inhalation ToxicityHandle exclusively inside a certified chemical fume hood.

Step-by-Step Disposal Methodologies

Because proper management requires precise information about chemical properties, laboratory personnel must accurately identify and clearly label all waste containers ([2]). Every disposal action must be treated as a highly controlled experiment. The following protocols are designed as self-validating systems.

Protocol A: Liquid Waste Accumulation

  • Preparation: Place a chemically compatible waste container (e.g., High-Density Polyethylene, HDPE) inside a secondary containment tray within a fume hood. Causality: HDPE resists basic corrosion better than certain metals or low-density plastics.

  • Segregation Check: Verify that the waste container is designated exclusively for "Halogen-Free Organic Waste" or "Basic Organic Waste."

    • Validation Checkpoint: Ensure the waste log shows no history of acids or halogenated solvents in the current receptacle to prevent exothermic neutralization or the formation of toxic byproducts.

  • Transfer: Using a dedicated funnel, slowly pour the (3R,4R)-4-Methoxy-3-methyl-piperidine waste into the container.

  • Sealing: Immediately cap the container tightly. Causality: Piperidines readily absorb carbon dioxide from the air to form carbamate salts, which can precipitate and complicate waste handling, while also releasing flammable vapors.

  • Labeling: Update the hazardous waste tag with the exact chemical name, volume, and the D001/D002 hazard codes.

Protocol B: Solid Waste and Consumables

  • Collection: Gather all contaminated pipette tips, Kimwipes, and nitrile gloves.

  • Containment: Place these items into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste drum. Causality: Residual vapors from solid consumables can off-gas into the laboratory environment if left in open trash bins.

  • Labeling: Mark as "Solid Hazardous Waste - Contaminated with Corrosive/Flammable Amine" ([3]).

Protocol C: Empty Container Decontamination (Triple Rinsing) To render an original reagent bottle "RCRA-empty" and safe for standard solid waste or glass recycling, it must be triple-rinsed ([4]).

  • Solvent Selection: Select a compatible, low-toxicity solvent (e.g., ethanol or methanol) that readily dissolves the piperidine derivative.

  • Rinse 1-3: Add a volume of solvent equal to 10% of the container's capacity. Cap, agitate thoroughly, and empty the rinsate into the Halogen-Free Organic Waste container. Repeat this process three times. Causality: Serial dilution exponentially reduces the residual chemical concentration to sub-hazardous levels.

  • Validation Checkpoint: After the third rinse, visually inspect the bottle for any oily residue. If clear, deface the original chemical label completely.

Spill Mitigation and Decontamination Workflow

In the event of a spill, immediate, causally-sound action is required to prevent vapor inhalation and surface corrosion. Do not use combustible materials like sawdust, as the amine may react or increase the fire hazard; instead, use an inert absorbent like vermiculite or sand ([3]).

SpillResponse Start Spill Detected: (3R,4R)-4-Methoxy-3-methyl-piperidine Assess Assess Volume & Concentration Start->Assess Small Small Spill (< 50 mL) Assess->Small Large Large Spill (> 50 mL) Assess->Large PPE Don PPE (Respirator, Nitrile) Small->PPE Evacuate Evacuate Area & Contact EHS Large->Evacuate Document Document & Report Evacuate->Document Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Hazardous Waste Absorb->Collect Decontaminate Decontaminate Surface (Dilute Acid/Water) Collect->Decontaminate Decontaminate->Document

Decision matrix and workflow for mitigating (3R,4R)-4-Methoxy-3-methyl-piperidine spills.

Spill Response Methodology:

  • Evacuation & Assessment: Determine if the spill is manageable (< 50 mL) or requires Environmental Health and Safety (EHS) intervention.

  • PPE Upgrading: Don a chemical-resistant apron, splash goggles, and fresh nitrile gloves. If ventilation is compromised, a half-face respirator with organic vapor cartridges is mandatory.

  • Containment: Encircle the spill with an inert absorbent (e.g., vermiculite or dry sand). Causality: Inert absorbents trap the liquid via capillary action without triggering exothermic reactions.

  • Collection: Use a non-sparking plastic scoop to transfer the saturated absorbent into a solid hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mildly acidic solution (e.g., 5% citric acid) to neutralize residual basic amine, followed by a water rinse.

    • Validation Checkpoint: Test the surface with pH paper; a pH of 6-8 confirms complete decontamination.

References

  • Pharmaceutical Waste Guidance | Lee County Government | [Link]

  • Hazardous Waste Characteristics Explained in a Simple Overview | GAIACA | [Link]

  • Management of Waste - Prudent Practices in the Laboratory | NCBI Bookshelf |[Link]

  • A User-Friendly Reference Document for Hazardous Waste Characteristics | US EPA |[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (3R,4R)-4-Methoxy-3-methyl-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, piperidine derivatives form a crucial class of compounds, with (3R,4R)-4-Methoxy-3-methyl-piperidine being a key building block. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

Based on data from analogous piperidine compounds, researchers handling (3R,4R)-4-Methoxy-3-methyl-piperidine should anticipate the following hazards:

  • Acute Toxicity: Harmful or potentially fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2][4]

  • Flammability: Poses a significant fire risk when exposed to heat, sparks, or open flames. Vapors may form explosive mixtures with air.[1][3][5]

  • Respiratory Irritation: Inhalation can cause irritation to the respiratory tract.[6]

This inherent risk profile necessitates a multi-layered PPE strategy to create a robust barrier between the researcher and the chemical.

Core Protective Measures: Your First Line of Defense

All handling of (3R,4R)-4-Methoxy-3-methyl-piperidine must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] The following PPE is considered the minimum standard for any procedure involving this compound.

Eye and Face Protection: Shielding Against Splashes and Vapors

Direct contact with piperidine derivatives can cause severe eye irritation and irreversible damage.[4][8]

  • Mandatory: Chemical safety goggles are required at all times.

  • Recommended for Splash Risk: A full-face shield should be worn in addition to goggles when there is a heightened risk of splashing, such as during transfers of larger volumes or when heating the substance.[1][9]

Hand Protection: Selecting the Right Gloves

Skin contact is a primary route of exposure, and piperidines can cause severe burns.[2][4] The choice of glove material is critical for ensuring adequate protection.

  • Recommended Material: Chemically resistant gloves, such as nitrile rubber, are essential.[1]

  • Glove Selection and Use:

    • Always check the manufacturer's chemical resistance data for the specific gloves being used.

    • Inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.

    • Double-gloving can provide an additional layer of protection, especially for prolonged procedures.

    • Change gloves immediately if contamination is suspected.

    • Contaminated gloves must be disposed of as hazardous solid waste.[1]

Glove Material General Recommendation for Piperidine Derivatives Considerations
Nitrile Rubber Good to Excellent Provides a good balance of chemical resistance, dexterity, and comfort.[1]
Neoprene Good Offers good resistance to a broad range of chemicals.
Latex Poor to Fair Generally not recommended due to lower chemical resistance and potential for allergic reactions.
PVC Variable Resistance can vary significantly between different formulations.

This table provides general guidance. Always consult the specific chemical resistance chart provided by your glove manufacturer.

Body Protection: Guarding Against Spills and Contamination

Protecting the skin on the arms and body is crucial to prevent accidental exposure.

  • Standard Attire: A flame-retardant lab coat is mandatory.[1]

  • Enhanced Protection: For procedures with a higher risk of significant spills or splashes, a chemical-resistant apron worn over the lab coat is recommended. In scenarios involving large quantities, a chemical-resistant suit may be necessary.[1]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection: Preventing Inhalation Hazards

Inhalation of piperidine vapors can be toxic and cause respiratory irritation.[4][6]

  • Primary Control: All manipulations of (3R,4R)-4-Methoxy-3-methyl-piperidine should be performed within a properly functioning chemical fume hood to minimize vapor concentrations in the breathing zone.[7]

  • In Case of Inadequate Ventilation: If work outside of a fume hood is unavoidable and ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][9] A comprehensive respiratory protection program, including fit testing and cartridge change-out schedules, must be in place.[9]

Operational and Disposal Plans: A Step-by-Step Approach

A safe laboratory environment extends beyond the correct use of PPE. It encompasses the entire lifecycle of the chemical, from handling to disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of Similar Compounds Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->Don_PPE Verify_Hood Verify Fume Hood Functionality Don_PPE->Verify_Hood Handle Handle (3R,4R)-4-Methoxy-3-methyl-piperidine Inside Fume Hood Verify_Hood->Handle Decontaminate Decontaminate Glassware and Surfaces Handle->Decontaminate Dispose_Liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container Decontaminate->Dispose_Liquid Dispose_Solid Dispose of Contaminated Solids (Gloves, etc.) in Designated Hazardous Waste Container Decontaminate->Dispose_Solid Doff_PPE Doff PPE Correctly Dispose_Solid->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of (3R,4R)-4-Methoxy-3-methyl-piperidine.

Disposal of Contaminated Materials

The guiding principle for the disposal of (3R,4R)-4-Methoxy-3-methyl-piperidine and any associated materials is to treat them as hazardous chemical waste.[1]

  • Liquid Waste:

    • Use a dedicated, clearly labeled, and chemically compatible waste container.[1]

    • The container must be labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols (e.g., flammable, corrosive, toxic).[1]

    • Ensure the container is tightly sealed to prevent the escape of vapors and stored in secondary containment.[1]

  • Solid Waste:

    • Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste.[1]

    • Place these items in a designated and clearly labeled solid hazardous waste container.[1]

  • Empty Containers:

    • "Empty" containers that previously held (3R,4R)-4-Methoxy-3-methyl-piperidine should be triple-rinsed with a suitable solvent.[1]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[1]

    • The rinsed container should then be managed according to your institution's guidelines.[1]

  • Professional Disposal:

    • The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[1]

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with (3R,4R)-4-Methoxy-3-methyl-piperidine, ensuring both personal safety and environmental responsibility.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • 4-Piperidinopiperidine - Antibodies.
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • 1421253-13-5 | (3R,4R)-4-Methoxy-3-methylpiperidine - ChemScene.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PIPERIDINE AR - Loba Chemie.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 4-Methylpiperidine - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Merck.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

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